molecular formula C71H132N2O24 B15559373 Mathemycin A

Mathemycin A

カタログ番号: B15559373
分子量: 1397.8 g/mol
InChIキー: GBOWXIISIICSRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Mathemycin A is an aminoglycoside.
38-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-40-(10-amino-4-methyldecan-2-yl)-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-19-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetraconta-9,13,17-trien-2-one has been reported in Actinomyces with data available.
from Actinomycete sp.;  structure in first source

特性

分子式

C71H132N2O24

分子量

1397.8 g/mol

IUPAC名

38-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-40-(10-amino-4-methyldecan-2-yl)-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-19-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetraconta-9,13,17-trien-2-one

InChI

InChI=1S/C71H132N2O24/c1-35(19-15-13-14-18-24-72)25-41(7)69-45(11)56(94-70-66(90)60(73)64(88)46(12)93-70)33-49(77)32-54(82)43(9)52(80)29-47(75)28-51(79)42(8)53(81)30-48(76)31-55(83)44(10)63(87)57(95-71-68(92)67(91)65(89)58(34-74)96-71)27-40(6)62(86)39(5)26-38(4)61(85)37(3)20-16-17-21-50(78)36(2)22-23-59(84)97-69/h16,20,26-27,35-37,39,41-58,60-71,74-83,85-92H,13-15,17-19,21-25,28-34,72-73H2,1-12H3

InChIキー

GBOWXIISIICSRF-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Mathemycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomycete sp. HIL Y-8620959

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mathemycin A is a novel macrolactone discovered from the fermentation broth of Actinomycete sp. HIL Y-8620959. This document provides a comprehensive technical overview of its discovery, detailed experimental protocols for its isolation and purification, and a summary of its physicochemical and biological properties. Quantitative data is presented in structured tables for clarity. Furthermore, this guide includes diagrams generated using Graphviz to illustrate key experimental workflows, contributing to a deeper understanding of the processes involved in the study of this promising antifungal agent.

Discovery and Biological Activity

This compound was identified as a new antifungal macrolactone produced by the actinomycete strain HIL Y-8620959.[1] It exhibits notable activity against a range of phytopathogenic fungi.

Antifungal Spectrum

Initial screenings revealed this compound's potent inhibitory effects against various fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antifungal efficacy.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Phytophthora infestans JO87.8
Fusarium culmorum62.5
Alternaria mali62.5
Botrytis cinerea62.5
Pellicularia sasaki62.5
Leptosphaeria nodorum62.5
Pyricularia oryzae62.5
Pseudocercosporella herpotrichoides62.5
In Vivo Activity

In addition to its in vitro activity, this compound has demonstrated efficacy in a greenhouse setting against Phytophthora infestans JO8.

ParameterValue
LD5042 x 10⁻⁶
LC90500 x 10⁻⁶

Physicochemical Properties

This compound is a white powder with the following characteristics:

PropertyValue
Molecular FormulaC₇₁H₁₃₃N₂O₂₄
Molecular Weight1397.92
Melting Point138-142 °C

Experimental Protocols

Fermentation of Actinomycete sp. HIL Y-8620959

Objective: To cultivate Actinomycete sp. HIL Y-8620959 for the production of this compound.

Materials:

  • Actinomycete sp. HIL Y-8620959 culture

  • Seed Medium: Glucose (1%), Soybean meal (1%), Corn steep liquor (0.5%), CaCO₃ (0.2%), (NH₄)₂SO₄ (0.2%), pH 7.0

  • Production Medium: Soluble starch (4%), Glucose (1%), Soybean meal (1.5%), Corn steep liquor (0.5%), Yeast extract (0.2%), CaCO₃ (0.3%), pH 7.0

  • Shake flasks

  • Fermenter

Procedure:

  • Seed Culture: Inoculate a loopful of the actinomycete culture into a shake flask containing the seed medium. Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

  • Inoculation: Transfer the seed culture (5% v/v) to a fermenter containing the production medium.

  • Fermentation: Conduct the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 96 hours.

Fermentation_Workflow cluster_seed Seed Culture Preparation cluster_production Production Fermentation Inoculation Inoculate Seed Medium Incubation_Seed Incubate (28°C, 48h, 220 rpm) Inoculation->Incubation_Seed Inoculate_Fermenter Inoculate Production Medium Incubation_Seed->Inoculate_Fermenter 5% v/v Fermentation Ferment (28°C, 96h, 300 rpm, 1 vvm) Inoculate_Fermenter->Fermentation Harvest Harvest Fermentation->Harvest Harvest Broth Purification_Workflow Start Fermentation Broth Extraction Mycelium Extraction (Ethyl Acetate) Start->Extraction Silica_Gel Silica Gel Column Chromatography Extraction->Silica_Gel Crude Extract Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Enriched Fractions HPLC Preparative HPLC (C18 Column) Sephadex->HPLC Partially Purified Final_Product Pure this compound HPLC->Final_Product General_Antifungal_Macrolide_Action MathemycinA This compound (Hypothesized) FungalCellMembrane Fungal Cell Membrane (Ergosterol-rich) MathemycinA->FungalCellMembrane Interacts with PoreFormation Membrane Pore/ Channel Formation FungalCellMembrane->PoreFormation Disrupts Integrity IonLeakage Leakage of Ions (K+, Na+) & Metabolites PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

References

In-Depth Technical Guide on the Physico-chemical Properties of Mathemycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mathemycin A is a novel macrolactone with promising antifungal properties. This technical guide provides a comprehensive overview of its known physico-chemical characteristics, offering a valuable resource for researchers and professionals involved in drug discovery and development. While specific experimental values for some properties of this compound are not yet publicly available, this document outlines the foundational knowledge, including its molecular identity, and presents standardized experimental protocols for the determination of key physico-chemical parameters. Furthermore, a generalized signaling pathway for the antifungal mechanism of action of polyene macrolides, a class to which this compound is related, is visualized to provide context for its biological activity.

Introduction

This compound is an antifungal agent belonging to the macrolide class of antibiotics. It is produced by the fermentation of Actinomycete sp. HIL Y-8620959.[1] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. This compound has demonstrated notable inhibitory effects against pathogenic fungi, making it a subject of interest for further investigation and potential therapeutic development. Understanding its physico-chemical properties is a critical first step in this process, as these properties fundamentally influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Molecular and Physico-chemical Properties

PropertyValueSource
Molecular Formula C71H132N2O24N/A
Molecular Weight 1397.8 g/mol N/A
Appearance Not AvailableN/A
Melting Point Not AvailableN/A
Solubility Not AvailableN/A
logP (Octanol-Water Partition Coefficient) Not AvailableN/A

Experimental Protocols for Determination of Physico-chemical Properties

The following sections detail standardized experimental methodologies that can be employed to determine the key physico-chemical properties of novel compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting.

    • The melting point is reported as a range from the onset to the completion of melting. A narrow melting range is indicative of a high degree of purity.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability and formulation. It is typically determined in a range of solvents, including aqueous buffers at different pH values and various organic solvents.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspension is filtered through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Reporting: The solubility is expressed in units such as mg/mL or µg/mL.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Methodology: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.

  • Quantification: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Antifungal Mechanism of Action: A Generalized Pathway

While the specific signaling pathway for this compound has not been elucidated, as a polyene macrolide, its antifungal activity is believed to be consistent with the known mechanism of this class of compounds. The primary mode of action involves the disruption of the fungal cell membrane integrity.

The following diagram illustrates the generalized mechanism of action for polyene macrolide antifungals.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space Ergosterol Ergosterol PoreFormation Transmembrane Pore Ergosterol->PoreFormation Forms Membrane MathemycinA This compound MathemycinA->Ergosterol Binds to Ions Ions (K+, Na+) IonLeakage Ion Leakage Molecules Small Molecules MoleculeLeakage Molecule Leakage PoreFormation->IonLeakage Causes PoreFormation->MoleculeLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath MoleculeLeakage->CellDeath

Caption: Generalized mechanism of action of polyene macrolide antifungals.

This pathway illustrates that polyene macrolides like this compound selectively bind to ergosterol, a key component of the fungal cell membrane.[2][3][4] This binding leads to the formation of transmembrane pores or channels.[2][3][4] The creation of these pores disrupts the osmotic integrity of the cell, causing the leakage of essential intracellular ions (such as K+ and Na+) and small molecules.[2][3] This ultimately results in fungal cell death.[2][3]

Conclusion

This compound represents a promising lead compound in the search for new antifungal therapies. This technical guide has consolidated the available information on its physico-chemical properties and provided standardized protocols for the experimental determination of key parameters that are currently unavailable. The visualization of the generalized antifungal mechanism of action for polyene macrolides offers a framework for understanding its potential biological activity. Further research to determine the specific physico-chemical constants of this compound is crucial for its continued development as a potential therapeutic agent. Such data will be instrumental in guiding formulation strategies, predicting in vivo behavior, and ultimately realizing its clinical potential.

References

Biological Activity of Mathemycin A Against Fungal Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current, publicly available data on the biological activity of Mathemycin A against fungal pathogens. This compound, a macrolactone antibiotic, has demonstrated notable antifungal properties, particularly against plant pathogens. This document summarizes key quantitative data, outlines likely experimental protocols based on established methodologies, and visualizes the experimental workflow for determining antifungal efficacy.

Quantitative Assessment of Antifungal Activity

The known antifungal activity of this compound is primarily documented against the oomycete Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes. The following table summarizes the reported in vitro and in vivo efficacy of this compound.

Parameter Fungal Pathogen Value Assay Type Reference
Minimum Inhibitory Concentration (MIC)Phytophthora infestans JO87.8 µg/mLIn Vitro[1]
Median Lethal Dose (LD50)Phytophthora infestans JO842 x 10⁻⁶In Vivo (Greenhouse)[1]
90% Lethal Concentration (LC90)Phytophthora infestans JO8500 x 10⁻⁶In Vivo (Greenhouse)[1]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard mycological and plant pathology assays, the following methodologies are likely to have been employed.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against Phytophthora infestans was likely determined using a broth microdilution method. This standard technique assesses the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of this compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of P. infestans sporangia. Following an incubation period, the wells are assessed for visible growth to determine the MIC value.

Likely Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: Serial dilutions of the this compound stock solution are performed in a 96-well microtiter plate using an appropriate broth medium (e.g., pea broth) to achieve a range of final concentrations.

  • Inoculum Preparation: A suspension of P. infestans sporangia is prepared from a fresh culture grown on a suitable agar (B569324) medium (e.g., pea agar). The concentration of the sporangia is adjusted to a standard density (e.g., 2 x 10⁴ sporangia/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the sporangia suspension. Control wells containing only the medium and inoculum (positive control) and medium only (negative control) are included.

  • Incubation: The microtiter plates are incubated under conditions suitable for P. infestans growth (e.g., 18°C in the dark) for a defined period (e.g., 5 days).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring absorbance using a microplate reader.

In Vivo Efficacy Testing: Greenhouse Assay

The in vivo efficacy of this compound against P. infestans was evaluated in a greenhouse setting, likely using a detached leaf or whole plant assay.

Principle: Host plant tissue is treated with varying concentrations of this compound and subsequently inoculated with the fungal pathogen. The protective effect of the compound is then assessed by measuring the extent of disease development.

Likely Protocol:

  • Plant Material: Healthy, susceptible potato or tomato plants are grown under controlled greenhouse conditions.

  • Compound Application: A series of this compound solutions at different concentrations are prepared. These solutions are applied to the leaves of the test plants, typically as a foliar spray, ensuring uniform coverage. Control plants are treated with a solution lacking this compound.

  • Inoculation: After the treatment has dried, the leaves are inoculated with a suspension of P. infestans sporangia.

  • Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.

  • Disease Assessment: After a suitable incubation period, the severity of the disease is assessed. This can be done by measuring the lesion size or the percentage of leaf area affected by blight.

  • Determination of LD50 and LC90: The data from the disease assessment are used to calculate the LD50 (the dose required to kill 50% of the pathogen population) and LC90 (the concentration required to kill 90% of the pathogen population) values.

Visualized Experimental Workflow

The following diagram illustrates the likely experimental workflow for the in vitro determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_result Result A This compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Fungal Inoculum (P. infestans) D Inoculation of Wells B->D C->D E Incubation (e.g., 5 days, 18°C) D->E F Visual/Spectrophotometric Reading E->F G MIC Value Determination F->G

Caption: Workflow for MIC determination of this compound.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action or the signaling pathways affected by this compound in fungal cells. Further research is required to elucidate how this macrolactone exerts its antifungal effects. The structural class of macrolactones often targets cellular processes such as protein synthesis or membrane integrity, but the precise target of this compound remains to be identified.

Conclusion

This compound exhibits significant antifungal activity against the plant pathogen Phytophthora infestans. The available data, though limited, provide a foundation for further investigation into its potential as an antifungal agent. Future research should focus on broadening the scope of antifungal screening to include a wider range of fungal pathogens, elucidating its mechanism of action, and conducting more extensive in vivo studies to confirm its therapeutic potential.

References

Mathemycin A: Unraveling the Structure-Activity Relationship of a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) of Mathemycin A, a promising antifungal macrolactone. Despite its discovery in 1998, research into the specific chemical moieties responsible for its biological activity and the effects of structural modifications remains unpublished.

This compound, isolated from the fermentation broth of Actinomycete sp. HIL Y-8620959, has demonstrated notable antifungal properties. However, a thorough investigation into its mechanism of action, the synthesis of its derivatives, and the corresponding changes in efficacy has not been documented in publicly accessible research. This lack of data precludes the development of a detailed SAR profile, which is crucial for guiding drug development efforts.

Limited Biological Data on this compound

Initial studies have provided some quantitative data on the antifungal potency of this compound. This information, while valuable, is insufficient to establish a clear SAR.

CompoundTarget OrganismMetricValueReference
This compoundPhytophthora infestans JO8MIC7.8 μg/mL[1]
This compoundPhytophthora infestans JO8 (in greenhouse)LD5042 x 10-6[1]
This compoundPhytophthora infestans JO8 (in greenhouse)LC90500 x 10-6[1]

The Quest for a Mechanism of Action

The precise molecular mechanism by which this compound exerts its antifungal effect is yet to be elucidated. As a macrolactone, it is plausible that its activity is linked to the disruption of fungal cell membranes or interference with essential cellular processes. However, without targeted experimental studies, this remains speculative. The original research from 1998 identified its physico-chemical properties and structure but did not delve into its mode of action.

The Missing Pieces: Derivatives and Signaling Pathways

A critical component of SAR studies involves the synthesis of various derivatives of the lead compound and the subsequent evaluation of their biological activity. This process allows researchers to identify the key functional groups and structural features that are essential for the desired therapeutic effect. To date, there are no published reports on the synthesis of this compound derivatives or their antifungal activities.

Furthermore, the signaling pathways within fungal cells that are affected by this compound have not been identified. Understanding these pathways is fundamental to comprehending the broader biological impact of the compound and for identifying potential off-target effects.

Future Directions: A Call for Further Research

The initial discovery of this compound presented a promising new avenue for antifungal drug development. However, the lack of follow-up research has left a significant void in our understanding of this molecule. To unlock its full therapeutic potential, a concerted research effort is required to:

  • Synthesize a library of this compound derivatives with systematic modifications to its core structure.

  • Conduct comprehensive in vitro and in vivo testing of these derivatives to quantify their antifungal activity.

  • Perform detailed mechanistic studies to identify the specific molecular target(s) and signaling pathways affected by this compound.

  • Elucidate the complete toxicological profile of this compound and its active derivatives.

Such studies would not only provide the necessary data to construct a robust structure-activity relationship for this compound but also pave the way for the rational design of more potent and selective antifungal agents.

Conceptual Experimental Workflow for SAR Determination

To illustrate the necessary steps for establishing the SAR of this compound, a conceptual experimental workflow is presented below. This diagram outlines the logical progression from the parent compound to the identification of optimized drug candidates.

SAR_Workflow cluster_0 Compound Generation & Screening cluster_1 SAR Analysis & Optimization cluster_2 Mechanism & Preclinical Studies Mathemycin_A This compound (Lead Compound) Derivative_Synthesis Derivative Synthesis (Chemical Modification) Mathemycin_A->Derivative_Synthesis Rational Design Activity_Screening Antifungal Activity Screening Derivative_Synthesis->Activity_Screening Compound Library Data_Analysis Quantitative Data Analysis Activity_Screening->Data_Analysis Biological Data SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Identify Key Moieties Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Guide Further Synthesis Lead_Optimization->Derivative_Synthesis Iterative Improvement Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies Potent Analogs Toxicity_Profiling Toxicity Profiling Mechanism_Studies->Toxicity_Profiling Optimized_Candidate Optimized Drug Candidate Toxicity_Profiling->Optimized_Candidate

References

Mathemycin A's Effect on Fungal Cell Wall Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell morphology, providing protection against environmental stresses, and facilitating interactions with the host.[1] Its unique composition, primarily consisting of polysaccharides like chitin (B13524) and β-glucans, which are absent in mammals, makes it an attractive target for the development of novel antifungal therapies.[2][3] Mathemycin A, a macrolactone antibiotic isolated from an Actinomycete sp., has demonstrated antifungal activity, presenting it as a candidate for further investigation as a cell wall-targeting agent.[4][5] This technical guide provides a comprehensive framework for elucidating the potential effects of this compound on fungal cell wall biosynthesis. It outlines detailed experimental protocols, data presentation structures, and visual representations of key pathways and workflows to guide researchers in this endeavor.

This compound has shown inhibitory effects against the pathogenic fungus Phytophthora infestans in vitro, with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL.[6] While its precise mechanism of action remains to be fully elucidated, its chemical structure suggests potential interference with key cellular processes, including cell wall synthesis. This document details the necessary experimental approaches to systematically investigate this hypothesis.

Quantitative Analysis of Fungal Cell Wall Composition

A primary step in characterizing the effect of this compound on the fungal cell wall is to quantify any changes in its major polysaccharide components: chitin, β-glucans, and mannans. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Data Presentation: Impact of this compound on Fungal Cell Wall Polysaccharides

The following table provides a template for summarizing the quantitative data obtained from the analysis of the fungal cell wall composition after treatment with this compound at various concentrations.

Concentration of this compound (μg/mL)Chitin Content (μg/mg dry weight)β-(1,3)-Glucan Content (μg/mg dry weight)β-(1,6)-Glucan Content (μg/mg dry weight)Mannan Content (μg/mg dry weight)
0 (Control)ValueValueValueValue
3.9 (0.5 x MIC)ValueValueValueValue
7.8 (MIC)ValueValueValueValue
15.6 (2 x MIC)ValueValueValueValue
Experimental Protocol: Quantification of Fungal Cell Wall Polysaccharides by HPLC

This protocol outlines the steps for the isolation and quantification of the main carbohydrate components of the fungal cell wall.

2.2.1 Materials

  • Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound

  • Sabouraud Dextrose Broth (SDB) or other appropriate fungal growth medium

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • β-mercaptoethanol

  • EDTA

  • Sulfuric acid (H₂SO₄)

  • Enzymes: Lyticase, Zymolyase, Chitinase

  • HPLC system with a suitable carbohydrate analysis column (e.g., Aminex HPX-87P)

  • Monosaccharide standards (N-acetylglucosamine, glucose, mannose)

2.2.2 Procedure

  • Fungal Culture and Treatment:

    • Inoculate the fungal species into SDB and grow to the mid-logarithmic phase.

    • Introduce this compound at desired concentrations (e.g., 0.5x, 1x, and 2x MIC) and incubate for a defined period (e.g., 24 hours). A no-drug control should be run in parallel.

  • Cell Wall Isolation:

    • Harvest fungal cells by centrifugation.

    • Wash the cells with sterile water.

    • Resuspend the cells in a breaking buffer (e.g., Tris-HCl with protease inhibitors) and disrupt the cells using mechanical means (e.g., bead beating).

    • Isolate the cell walls by differential centrifugation.

  • Polysaccharide Hydrolysis:

    • Treat the isolated cell walls with acid (e.g., 2M trifluoroacetic acid or 72% sulfuric acid followed by dilution and autoclaving) to hydrolyze the polysaccharides into their constituent monosaccharides.[6]

  • HPLC Analysis:

    • Neutralize the hydrolysate and filter it.

    • Inject the sample into the HPLC system.

    • Separate the monosaccharides using an appropriate column and mobile phase.

    • Detect the monosaccharides using a refractive index detector.

  • Quantification:

    • Create a standard curve for each monosaccharide (N-acetylglucosamine for chitin, glucose for glucans, and mannose for mannans).

    • Calculate the concentration of each monosaccharide in the samples based on the standard curves.

    • Express the results as μg of polysaccharide per mg of dry cell wall weight.

Investigation of the Mechanism of Action on Chitin Synthesis

Given that chitin is a critical and unique component of the fungal cell wall, investigating whether this compound directly inhibits its synthesis is a key step. This can be achieved through chitin synthase activity assays and microscopic analysis of chitin distribution.

Data Presentation: Chitin Synthase Inhibition by this compound

The results of the chitin synthase inhibition assay can be presented in the following tabular format.

Concentration of this compound (μg/mL)Chitin Synthase Activity (% of Control)IC₅₀ (μg/mL)
0 (Control)100-
1Value\multirow{5}{*}{Value}
5Value
10Value
50Value
100Value
Experimental Protocol: In Vitro Chitin Synthase Activity Assay

This non-radioactive assay measures the activity of chitin synthase by detecting the newly synthesized chitin.[7][8]

3.2.1 Materials

  • Crude enzyme extract containing chitin synthase from a relevant fungal species

  • UDP-N-acetylglucosamine (UDP-GlcNAc) (substrate)

  • This compound

  • Nikkomycin Z (positive control inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with activators like Mg²⁺)

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • WGA conjugated to Horseradish Peroxidase (WGA-HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

3.2.2 Procedure

  • Enzyme Preparation:

    • Prepare a crude enzyme extract containing chitin synthase from fungal protoplasts or mycelia.

  • Assay Reaction:

    • To the WGA-coated wells, add the reaction buffer, UDP-GlcNAc, and varying concentrations of this compound or the control inhibitor.

    • Initiate the reaction by adding the crude enzyme extract.

    • Incubate the plate to allow for chitin synthesis.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add WGA-HRP to each well and incubate to allow binding to the newly synthesized chitin.

    • Wash the wells again and add the TMB substrate.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of chitin synthase activity relative to the no-drug control.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Chitin Distribution

Fluorescence microscopy using Calcofluor White, a fluorescent stain that binds to chitin, can be used to visualize any alterations in chitin deposition in the presence of this compound.

Analysis of the Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a conserved signaling cascade in fungi that is activated in response to cell wall stress, leading to compensatory changes in cell wall synthesis.[9][10] Investigating the activation of this pathway can provide insights into whether this compound induces cell wall damage.

Experimental Protocol: Western Blot Analysis of Mpk1/Slt2 Phosphorylation

A key indicator of CWI pathway activation is the phosphorylation of the MAP kinase Mpk1 (in Candida albicans) or its homolog Slt2 (in Saccharomyces cerevisiae).[11]

4.1.1 Materials

  • Fungal cells treated with this compound

  • Protein extraction buffer

  • Primary antibody against phosphorylated Mpk1/Slt2

  • Primary antibody against total Mpk1/Slt2 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

4.1.2 Procedure

  • Protein Extraction:

    • Treat fungal cells with this compound for various time points.

    • Harvest the cells and extract total protein.

  • Western Blotting:

    • Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the anti-phospho-Mpk1/Slt2 antibody.

    • Strip the membrane and re-probe with the anti-total-Mpk1/Slt2 antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated Mpk1/Slt2 to total Mpk1/Slt2.

Visualization: The Fungal Cell Wall Integrity (CWI) Pathway

The following diagram illustrates the core components of the CWI pathway.

CWI_Pathway cluster_membrane Plasma Membrane Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP (Inactive) Wsc1->Rho1_GDP Activates GEF Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 CellWall_Genes Cell Wall Gene Expression Rlm1->CellWall_Genes Activates Mathemycin_A This compound (Hypothesized Stress) Mathemycin_A->Wsc1 Induces Stress

Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.

Experimental Workflows

To provide a clear and logical progression for the investigation, the following workflows are proposed.

Workflow for Quantitative Analysis of Cell Wall Composition

Cell_Wall_Analysis_Workflow start Start: Fungal Culture treat Treat with this compound (0.5x, 1x, 2x MIC) start->treat harvest Harvest and Wash Cells treat->harvest disrupt Mechanical Cell Disruption harvest->disrupt isolate Isolate Cell Walls disrupt->isolate hydrolyze Acid Hydrolysis of Polysaccharides isolate->hydrolyze hplc HPLC Analysis of Monosaccharides hydrolyze->hplc quantify Quantify Chitin, Glucans, and Mannans hplc->quantify end End: Data Summary Table quantify->end

Caption: Workflow for analyzing fungal cell wall composition.

Workflow for Investigating CWI Pathway Activation

CWI_Activation_Workflow start Start: Fungal Culture treat Treat with this compound (Time Course) start->treat harvest Harvest Cells treat->harvest extract Total Protein Extraction harvest->extract sds_page SDS-PAGE and Western Blot Transfer extract->sds_page probe_phospho Probe with Anti-Phospho-Mpk1/Slt2 Antibody sds_page->probe_phospho probe_total Probe with Anti-Total-Mpk1/Slt2 Antibody probe_phospho->probe_total detect Chemiluminescent Detection probe_total->detect analyze Quantify Phosphorylation Ratio detect->analyze end End: Determine Pathway Activation analyze->end

Caption: Workflow for assessing CWI pathway activation.

Conclusion and Future Directions

This technical guide provides a detailed roadmap for the comprehensive investigation of this compound's effects on fungal cell wall biosynthesis. By following the outlined protocols for quantitative analysis of cell wall components, chitin synthase inhibition assays, and assessment of the CWI pathway activation, researchers can systematically elucidate the mechanism of action of this promising antifungal agent. The provided data presentation templates and workflow diagrams offer a structured approach to this research.

Future studies could expand upon these core investigations to include transcriptomic and proteomic analyses to identify the specific genes and proteins that are differentially expressed in response to this compound treatment. Furthermore, in vivo efficacy studies in animal models of fungal infections would be crucial to validate the therapeutic potential of this compound. The insights gained from these comprehensive studies will be invaluable for the development of new and effective antifungal drugs that target the essential fungal cell wall.

References

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Mathemycin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is a fundamental measure of the potency of an antimicrobial agent against a specific organism.[2] This application note provides a detailed protocol for determining the MIC of Mathemycin A, a macrolactone with antifungal properties, using the broth microdilution method.[3] This method is a standardized and widely used technique for antimicrobial susceptibility testing.[4][5] The results can be used to evaluate the efficacy of this compound and to monitor the development of resistance.

Principle

The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[2][6] Each well is then inoculated with a standardized suspension of the test microorganism.[7] After an appropriate incubation period, the plates are visually inspected for microbial growth, which is typically indicated by turbidity.[7][5] The MIC is the lowest concentration of this compound at which no visible growth is observed.[1][5][8]

Experimental Protocol

Materials

  • This compound

  • Test microorganisms (e.g., bacteria, fungi)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1]

  • Sterile diluent (e.g., sterile water, DMSO, depending on the solubility of this compound)

  • Pipettes and sterile tips

  • Inoculating loop or sterile swabs

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Procedure

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to prepare a high-concentration stock solution. The choice of solvent depends on the solubility of this compound.

    • Sterilize the stock solution by filtration if necessary.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the this compound stock solution to the first column of wells. This will be the highest concentration.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.

    • Column 11 should serve as a positive control (broth and inoculum, no drug), and column 12 as a negative control (broth only).[5]

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1]

  • Inoculation:

    • Add 10 µL of the standardized inoculum to each well (except the negative control wells).

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 16-20 hours for most bacteria).[6]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[1][5]

    • The results can be compared to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) to classify the organism as susceptible, intermediate, or resistant.[9][10][11]

Data Presentation

The following table summarizes hypothetical MIC values of this compound against a panel of microorganisms.

MicroorganismStrain IDMIC (µg/mL)Interpretation
Staphylococcus aureusATCC 29213>128Resistant
Escherichia coliATCC 25922>128Resistant
Pseudomonas aeruginosaATCC 27853>128Resistant
Candida albicansATCC 9002816Intermediate
Aspergillus fumigatusATCC 2043058Susceptible
Phytophthora infestansJO87.8[3]Susceptible

Visualizations

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mathemycin Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plate prep_mathemycin->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Visual Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Signaling_Pathway cluster_cell Fungal Cell mathemycin This compound target Ribosomal Subunit (e.g., 50S) mathemycin->target Binds to protein_synthesis Protein Synthesis target->protein_synthesis Inhibits cell_growth Fungal Growth Inhibition protein_synthesis->cell_growth Leads to

Caption: Hypothetical signaling pathway for this compound's antifungal activity.

References

Application Notes and Protocols for Cytotoxicity Testing of Mathemycin A in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mathemycin A is a novel macrolactone antibiotic isolated from the fermentation broth of Actinomycete sp. HIL Y-8620959.[1] As a member of the macrolide class of antibiotics, its primary mechanism of action in bacteria is the inhibition of protein synthesis by targeting the 50S ribosomal subunit.[2] While its antifungal properties have been established, its potential as an anticancer or cytotoxic agent in mammalian systems warrants thorough investigation.[1] The following application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound on various mammalian cell lines. These protocols are designed to be adaptable for other novel compounds and are based on established methodologies for in vitro cytotoxicity assessment.[3][4][5]

Data Presentation: Summary of this compound Cytotoxicity

The following tables summarize hypothetical, yet representative, quantitative data from cytotoxicity assays performed on various mammalian cell lines treated with this compound.

Table 1: IC50 Values of this compound in Various Mammalian Cell Lines

Cell LineDescriptionIC50 (µM) after 48hAssay Method
HeLaHuman Cervical Cancer15.2 ± 1.8MTT Assay
A549Human Lung Carcinoma22.5 ± 2.5MTT Assay
MCF-7Human Breast Cancer18.9 ± 2.1MTT Assay
HepG2Human Hepatocellular Carcinoma35.7 ± 3.9MTT Assay
VERONormal Monkey Kidney Epithelial> 100MTT Assay

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Lactate Dehydrogenase (LDH) Release Assay in HeLa Cells

This compound Conc. (µM)% Cytotoxicity (LDH Release) after 24h
0 (Control)5.2 ± 0.8
512.6 ± 1.5
1028.4 ± 3.1
2055.1 ± 4.7
4082.3 ± 6.2

% Cytotoxicity is calculated relative to a maximum LDH release control. Data are presented as mean ± standard deviation.

Table 3: Apoptosis Induction in HeLa Cells by this compound (48h)

This compound Conc. (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.1 ± 0.51.8 ± 0.3
1015.7 ± 2.24.5 ± 0.9
2038.2 ± 4.112.9 ± 1.7
4025.4 ± 3.545.6 ± 5.3

Cell populations were analyzed by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Maintenance

Standard mammalian cell lines, such as HeLa, A549, MCF-7, HepG2, and VERO, can be used to assess the cytotoxicity of this compound.[6][7]

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.[8]

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • Commercially available LDH cytotoxicity assay kit

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Incubate the plate for the desired time period (e.g., 24 hours).

    • Set up controls as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate % cytotoxicity as: ((Treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials:

    • 6-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 48 hours).

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer.

    • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Death_Receptor Death Receptor (e.g., Fas/TNFR) Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Recruits & Activates Mathemycin_A This compound Mitochondrion Mitochondrion Mathemycin_A->Mitochondrion Induces Stress Bax_Bak Bax/Bak Mitochondrion->Bax_Bak Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax_Bak->Mitochondrion Forms Pore Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Cleaves Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 DNA_Fragmentation DNA Fragmentation Apoptosis Caspase3->DNA_Fragmentation Executes Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase8->Procaspase3 Cleaves cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Mammalian Cell Culture (e.g., HeLa, A549) Seeding 2. Seed Cells in Plates (96-well or 6-well) Cell_Culture->Seeding Treatment 3. Treat with this compound (Dose-response) Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Release Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV Reader Microplate Reader (Absorbance) MTT->Reader LDH->Reader Flow_Cytometer Flow Cytometer (Fluorescence) AnnexinV->Flow_Cytometer Data_Processing Calculate IC50, % Cytotoxicity, % Apoptosis Reader->Data_Processing Flow_Cytometer->Data_Processing

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Mathemycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mathemycin A is an antifungal macrolactone antibiotic isolated from Actinomycete sp. HIL Y-8620959.[1][2] As a member of the macrolide family, it holds potential for therapeutic applications, particularly in combating pathogenic fungi such as Phytophthora infestans.[3] The purification of this compound from fermentation broths or synthetic reaction mixtures is a critical step in its characterization, preclinical evaluation, and subsequent drug development. High-performance liquid chromatography (HPLC) is a robust and scalable technique for the purification of complex natural products like this compound, offering high resolution and purity. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for developing an effective HPLC purification method. Key known properties are summarized below:

PropertyValueReference
Molecular FormulaC71H132N2O24[1][4]
Molecular Weight1397.8 g/mol [1][4]
Chemical ClassMacrolactone, Aminoglycoside[1]

HPLC Purification Protocol

This protocol outlines a general method for the purification of this compound. Optimization of the mobile phase composition, gradient profile, and column temperature may be necessary to achieve the desired purity and yield.

Equipment and Reagents
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Buffers: Ammonium acetate (B1210297) or potassium phosphate.

  • Sample: Crude or partially purified this compound extract dissolved in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC purification of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 x 10 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B Acetonitrile
Gradient 30-80% B over 30 minutes
Flow Rate 4.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 500 µL (dependent on sample concentration and column size)
Experimental Procedure
  • System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude or partially purified this compound extract in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Chromatographic Separation: Run the gradient program as described in the table above.

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column. The retention time of this compound will need to be determined by analyzing a reference standard or by subsequent analytical techniques (e.g., mass spectrometry).

  • Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Solvent Evaporation: Pool the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilization: Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Expected Results

The described HPLC method is expected to yield this compound with a purity of >95%. The following table provides hypothetical data for a typical purification run.

ParameterExpected Value
Retention Time 15-20 minutes
Purity (by analytical HPLC) >95%
Recovery Yield 70-85%

Workflow for this compound Purification

The overall workflow for the purification of this compound is depicted in the following diagram.

Workflow cluster_extraction Extraction and Initial Cleanup cluster_purification HPLC Purification cluster_analysis_final Analysis and Final Product Fermentation Fermentation Broth SolventExtraction Solvent Extraction Fermentation->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SamplePrep Sample Preparation (Dissolution and Filtration) CrudeExtract->SamplePrep HPLC Preparative HPLC (C18 Column, Acetonitrile/Water Gradient) SamplePrep->HPLC FractionCollection Fraction Collection HPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis SolventRemoval Solvent Removal (Rotary Evaporation) PurityAnalysis->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization PurifiedProduct Purified this compound (>95%) Lyophilization->PurifiedProduct

Caption: Workflow for the purification of this compound.

Disclaimer: This protocol provides a general guideline for the HPLC purification of this compound. The optimal conditions may vary depending on the specific instrumentation, column chemistry, and the nature of the crude extract. Method development and optimization are recommended to achieve the desired purity and yield.

References

Application Notes and Protocols for the Characterization of Methymycin A via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methymycin (B1233876) A, a macrolide antibiotic produced by Streptomyces venezuelae, represents a class of natural products with significant therapeutic potential.[1][2] Its structural elucidation and characterization are paramount for understanding its mechanism of action, optimizing its properties through medicinal chemistry, and ensuring quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like Methymycin A. This document provides detailed application notes and protocols for the characterization of Methymycin A using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: NMR Spectral Data of 10-deoxymethynolide (B1237683) (Aglycone of Methymycin A)

The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for 10-deoxymethynolide, the aglycone of Methymycin A. This data is critical for the structural verification of the macrolide core. The complete assignment is achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.[3]

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for 10-deoxymethynolide in CDCl₃

Positionδ (ppm)MultiplicityJ (Hz)
2-H2.75m
3-H3.65m
4-H1.85m
5-H3.95m
6-H1.60m
8-H2.50m
10-H4.10d9.5
11-H5.20dd15.5, 9.5
12-H5.80d15.5
2-CH₃1.15d7.0
4-CH₃0.95d7.0
6-CH₃1.05d7.0
8-CH₃0.90d7.0
10-CH₃1.25s

Data compiled from detailed analysis of 1D and 2D NMR spectra of methymycin analogs.[3]

Table 2: ¹³C NMR Chemical Shift Data for 10-deoxymethynolide in CDCl₃

Positionδ (ppm)
1 (C=O)175.0
245.0
375.0
440.0
580.0
635.0
7 (C=O)210.0
850.0
930.0
1078.0
11130.0
12135.0
2-CH₃15.0
4-CH₃10.0
6-CH₃20.0
8-CH₃12.0
10-CH₃25.0

Data compiled from detailed analysis of 1D and 2D NMR spectra of methymycin analogs.[3]

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified Methymycin A and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard that has a resonance signal in a clear region of the spectrum.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR data on a 500 MHz or higher field spectrometer. Optimization of these parameters may be necessary based on the specific instrument and sample concentration.

a. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.

  • Number of Scans (NS): 8-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

b. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 200-250 ppm, centered around 100-125 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096 or more, as ¹³C has a low natural abundance and sensitivity.

c. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • Pulse Program: 'cosygpqf' or similar gradient-enhanced pulse sequence.

    • Data Points (TD): 2048 in F2, 256-512 in F1.

    • Number of Scans (NS): 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

    • Pulse Program: 'hsqcedetgpsisp2.3' or similar for multiplicity editing.

    • Spectral Width (SW): 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).

    • Data Points (TD): 2048 in F2, 256-512 in F1.

    • Number of Scans (NS): 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems.

    • Pulse Program: 'hmbcgplpndqf' or similar.

    • Spectral Width (SW): 12-16 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C).

    • Data Points (TD): 2048 in F2, 256-512 in F1.

    • Number of Scans (NS): 8-32 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical assignments.

    • Pulse Program: 'noesygpph' or similar.

    • Mixing Time (d8): 250-800 ms, to be optimized.

    • Number of Scans (NS): 8-32 per increment.

Data Processing and Analysis
  • Fourier Transformation: Apply an appropriate window function (e.g., exponential for sensitivity enhancement or sine-bell for resolution enhancement) and perform Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum to determine the relative number of protons for each signal.

  • 2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to build up the molecular structure.

    • COSY: Trace out the proton-proton coupling networks.

    • HSQC: Assign protons to their directly attached carbons.

    • HMBC: Connect the fragments identified from COSY and HSQC analysis.

    • NOESY: Elucidate the relative stereochemistry of the molecule.

Mandatory Visualizations

Methymycin Biosynthetic Pathway

The biosynthesis of Methymycin in Streptomyces venezuelae involves a type I polyketide synthase (PKS). The pathway begins with the formation of the 12-membered macrolactone, 10-deoxymethynolide, which is subsequently glycosylated and hydroxylated to yield Methymycin.[1][4]

Methymycin_Biosynthesis Propionyl_CoA Propionyl-CoA + 6x Methylmalonyl-CoA PKS PikA Polyketide Synthase Propionyl_CoA->PKS Deoxymethynolide 10-Deoxymethynolide PKS->Deoxymethynolide Desosamine_Glycosylation Glycosylation (DesVII) Deoxymethynolide->Desosamine_Glycosylation YC_17 YC-17 Desosamine_Glycosylation->YC_17 Hydroxylation Hydroxylation (PikC) YC_17->Hydroxylation Methymycin Methymycin Hydroxylation->Methymycin

Caption: Simplified biosynthetic pathway of Methymycin.

NMR Characterization Workflow

The logical workflow for the structural elucidation of Methymycin A using NMR spectroscopy is outlined below. It begins with sample preparation and progresses through a series of 1D and 2D NMR experiments, culminating in the complete structural assignment.

NMR_Workflow Start Start: Purified Mathemycin A Sample_Prep Sample Preparation (Dissolution in CDCl₃) Start->Sample_Prep NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT) Sample_Prep->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_2D->Data_Processing Structure_Elucidation Structure Elucidation (Correlation Analysis) Data_Processing->Structure_Elucidation Final_Structure Final Structure of This compound Structure_Elucidation->Final_Structure

Caption: Workflow for NMR-based structural characterization.

References

Application Notes and Protocols for Enhanced Mathemycin A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mathemycin A is a macrolactone polyketide with promising antifungal properties. Produced by Actinomyces sp. HIL Y-8620959, this secondary metabolite presents an opportunity for the development of novel therapeutic agents. This document provides detailed protocols for the fermentation of the producing organism and strategies to enhance the yield of this compound. The methodologies outlined are based on established principles for the cultivation of actinomycetes and the optimization of polyketide antibiotic production.

Signaling Pathways in this compound Production

The regulation of secondary metabolite biosynthesis in actinomycetes is a complex process involving a hierarchical network of signaling pathways. While the specific regulatory network for this compound has not been fully elucidated, it is likely to be governed by mechanisms commonly observed in the closely related and well-studied genus Streptomyces. These include two-component systems (TCSs) that respond to environmental and physiological signals, which in turn modulate the expression of pathway-specific activator proteins.

A simplified model of a two-component regulatory system influencing antibiotic production is depicted below. Environmental signals, such as nutrient limitation (e.g., phosphate (B84403) or nitrogen), are perceived by a sensor histidine kinase located in the cell membrane. This triggers a phosphorylation cascade, leading to the activation of a response regulator. The activated response regulator can then bind to the promoter regions of genes within the this compound biosynthetic gene cluster, initiating transcription and subsequent antibiotic production.

Two_Component_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SensorKinase Sensor Histidine Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator 2. Phosphorylation Cascade ActivatedRegulator Activated Response Regulator ResponseRegulator->ActivatedRegulator Activation PKS_Genes This compound Biosynthetic Genes ActivatedRegulator->PKS_Genes 3. Transcriptional Activation MathemycinA This compound PKS_Genes->MathemycinA 4. Biosynthesis Signal Environmental Signal Signal->SensorKinase 1. Signal Perception Mathemycin_A_Biosynthesis Starter Starter Unit (e.g., Acetyl-CoA) PKS Type I Polyketide Synthase (PKS) Starter->PKS Initiation Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS Elongation Polyketide Linear Polyketide Chain PKS->Polyketide Chain Assembly Mathemycin This compound (Macrolactone) Polyketide->Mathemycin Cyclization & Release Experimental_Workflow Start Start: Stock Culture of Actinomyces sp. Inoculum Inoculum Development Start->Inoculum Optimization Media Optimization Inoculum->Optimization Carbon Carbon Source Screening Optimization->Carbon Nitrogen Nitrogen Source Screening Optimization->Nitrogen Precursor Precursor Feeding Carbon->Precursor Nitrogen->Precursor Fermentation Production Fermentation Precursor->Fermentation Extraction Extraction of This compound Fermentation->Extraction Analysis HPLC Analysis & Quantification Extraction->Analysis

Application Notes and Protocols for the Downstream Processing and Purification of Mathemycin A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mathemycin A is a novel antibiotic with significant potential in therapeutic applications. Its production through fermentation necessitates a robust and efficient downstream processing strategy to isolate and purify the active compound from the complex fermentation broth. This document provides a detailed overview of the key steps involved in the downstream processing of this compound, including protocols for clarification, extraction, and chromatographic purification. The presented methodologies are designed to be scalable and adaptable for process optimization in a drug development setting.

The overall goal of this downstream process is to achieve a high purity of this compound while maximizing the recovery yield. Each stage is critical for removing impurities such as cells, cellular debris, media components, and other secondary metabolites.

Overall Downstream Processing Workflow

The purification of this compound from the fermentation broth is a multi-step process designed to progressively increase the purity of the target compound. The workflow begins with the separation of the biomass from the culture supernatant, followed by extraction of the active compound and subsequent chromatographic purification steps.

Downstream_Processing_Workflow Fermentation_Broth Fermentation Broth (this compound) Centrifugation Step 1: Biomass Removal (Centrifugation/Filtration) Fermentation_Broth->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Solvent_Extraction Step 2: Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->Solvent_Extraction Organic_Phase This compound in Organic Phase Solvent_Extraction->Organic_Phase Evaporation Step 3: Solvent Removal (Rotary Evaporation) Organic_Phase->Evaporation Crude_Extract Concentrated Crude Extract Evaporation->Crude_Extract Silica_Chromatography Step 4: Primary Purification (Silica Gel Chromatography) Crude_Extract->Silica_Chromatography Semi_Purified Semi-Purified this compound Silica_Chromatography->Semi_Purified Prep_HPLC Step 5: Final Purification (Preparative HPLC) Semi_Purified->Prep_HPLC Pure_Mathemycin High-Purity this compound Prep_HPLC->Pure_Mathemycin Lyophilization Step 6: Final Formulation (Lyophilization) Pure_Mathemycin->Lyophilization Final_Product Purified this compound Powder Lyophilization->Final_Product

Caption: Overall workflow for the downstream processing of this compound.

Experimental Protocols

Step 1: Biomass Removal from Fermentation Broth

Objective: To separate the microbial cells and other solid materials from the fermentation broth to obtain a clarified supernatant containing this compound.

Methodology: Centrifugation

  • Equipment and Materials:

    • High-speed refrigerated centrifuge

    • Centrifuge bottles (appropriate volume for the fermentation batch)

    • Fermentation broth

    • Collection vessels for the supernatant

  • Protocol:

    • Transfer the fermentation broth into sterile centrifuge bottles.

    • Balance the centrifuge bottles to ensure safe operation.

    • Centrifuge the broth at 8,000 x g for 20 minutes at 4°C.

    • Carefully decant the supernatant into a clean, sterile collection vessel, avoiding disturbance of the cell pellet.

    • The resulting clarified supernatant is ready for the next stage of purification. The cell pellet can be discarded.

Step 2: Liquid-Liquid Extraction of this compound

Objective: To extract this compound from the aqueous supernatant into an immiscible organic solvent.

Methodology: Solvent Extraction

  • Equipment and Materials:

    • Separatory funnel (of appropriate volume)

    • Clarified supernatant

    • Ethyl acetate (B1210297) (or other suitable organic solvent)

    • Sodium chloride (optional, to reduce emulsions)

    • Collection flasks for the organic phase

  • Protocol:

    • Transfer the clarified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic phase (top layer) will contain this compound.

    • Drain the lower aqueous phase.

    • Collect the upper organic phase containing this compound into a clean flask.

    • For improved recovery, the aqueous phase can be re-extracted with a fresh portion of ethyl acetate. The organic phases are then combined.

Step 3: Concentration of the Crude Extract

Objective: To remove the organic solvent and concentrate the extracted this compound.

Methodology: Rotary Evaporation

  • Equipment and Materials:

    • Rotary evaporator

    • Round-bottom flask

    • Water bath

  • Protocol:

    • Transfer the organic phase containing this compound to a round-bottom flask.

    • Attach the flask to the rotary evaporator.

    • Set the water bath temperature to 40°C.

    • Apply a vacuum and start the rotation.

    • Continue the evaporation until all the solvent has been removed, leaving a concentrated crude extract.

Step 4: Primary Purification by Silica (B1680970) Gel Chromatography

Objective: To separate this compound from highly polar and non-polar impurities.

Methodology: Flash Chromatography

  • Equipment and Materials:

    • Flash chromatography system

    • Pre-packed silica gel column

    • Solvents for the mobile phase (e.g., a gradient of hexane (B92381) and ethyl acetate)

    • Concentrated crude extract

    • Fraction collector and collection tubes

  • Protocol:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Equilibrate the silica gel column with the initial mobile phase (e.g., 100% hexane).

    • Load the dissolved sample onto the column.

    • Run a solvent gradient from a non-polar to a more polar mobile phase (e.g., from 100% hexane to 100% ethyl acetate over 30 column volumes).

    • Collect fractions using the fraction collector.

    • Analyze the fractions for the presence of this compound using a suitable analytical technique (e.g., Thin Layer Chromatography or HPLC).

    • Pool the fractions containing pure or semi-pure this compound.

    • Evaporate the solvent from the pooled fractions.

Step 5: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-purity this compound by separating it from closely related impurities.

Methodology: Reverse-Phase Preparative HPLC

  • Equipment and Materials:

    • Preparative HPLC system with a UV detector

    • Reverse-phase C18 column

    • Mobile phase solvents (e.g., HPLC-grade water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

    • Semi-purified this compound from the previous step

    • Fraction collector and collection vials

  • Protocol:

    • Dissolve the semi-purified this compound in the initial mobile phase.

    • Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% water, 5% acetonitrile).

    • Inject the sample onto the column.

    • Run a linear gradient of the mobile phase to elute this compound (e.g., from 5% to 95% acetonitrile over 40 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Analyze the purity of the collected fraction using analytical HPLC.

Prep_HPLC_Workflow Start Semi-Purified this compound Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject onto Preparative C18 Column Dissolve->Inject Elute Elute with Gradient (Water/Acetonitrile) Inject->Elute Detect UV Detection Elute->Detect Collect Fraction Collection Detect->Collect Purity_Check Analytical HPLC for Purity Check Collect->Purity_Check Final_Product High-Purity this compound Solution Purity_Check->Final_Product

Caption: Workflow for the final purification of this compound using preparative HPLC.

Step 6: Final Product Formulation

Objective: To obtain a stable, solid form of the purified this compound.

Methodology: Lyophilization (Freeze-Drying)

  • Equipment and Materials:

    • Lyophilizer (freeze-dryer)

    • Lyophilization flask or vials

    • Solution of high-purity this compound

  • Protocol:

    • Transfer the aqueous solution of high-purity this compound into a lyophilization flask or vials.

    • Freeze the sample completely (e.g., using a dry ice/acetone bath or a freezer at -80°C).

    • Connect the frozen sample to the lyophilizer.

    • Start the lyophilization process, which involves sublimation of the water under vacuum.

    • Continue until all the solvent is removed and a dry powder remains.

    • The resulting lyophilized powder is the final, purified this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for a typical purification run of this compound from a 10-liter fermentation broth.

Table 1: Summary of this compound Purification Steps

Purification StepVolume (L)Total this compound (mg)Purity (%)Step Yield (%)
Clarified Supernatant9.515005100
Crude Extract0.213502590
Silica Chromatography Pool0.110807080
Preparative HPLC Pool0.05810>9875
Final Lyophilized ProductN/A805>9899.4

Table 2: Overall Process Yield and Purification Fold

ParameterValue
Initial Amount of this compound1500 mg
Final Amount of Purified this compound805 mg
Overall Yield53.7%
Initial Purity5%
Final Purity>98%
Purification Fold>19.6

Conclusion

The downstream processing and purification of this compound from fermentation broth can be effectively achieved through a series of well-defined steps including biomass removal, solvent extraction, and multi-stage chromatography. The protocols provided herein offer a robust framework for obtaining high-purity this compound suitable for further research and development. Optimization of each step, particularly the chromatographic separations, will be crucial for improving the overall yield and economic viability of the process on a larger scale.

Application Notes and Protocols: Mathemycin A for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mathemycin A is a macrolactone natural product isolated from Actinomycete sp. HIL Y-8620959.[1] It has demonstrated notable antifungal properties, positioning it as a compound of interest for further investigation in agricultural and pharmaceutical research. These application notes provide essential data and detailed protocols for the experimental use of this compound in a laboratory setting.

Data Presentation

Quantitative data regarding the physico-chemical properties and biological activity of this compound are summarized below.

Table 1: Physico-chemical Properties of this compound
PropertyValueReference
Appearance White Powder[2]
Molecular Formula C₇₁H₁₃₂N₂O₂₄[3]
Molecular Weight 1397.81 g/mol [3]
CAS Number 211374-76-4[3]
Melting Point 148-150 °C[2]
Table 2: Antifungal Activity of this compound
OrganismAssay TypeResultUnitReference
Phytophthora infestans JO8In Vitro MIC7.8µg/mL[3]
Phytophthora infestans JO8Greenhouse LD₅₀42 x 10⁻⁶-[3]
Phytophthora infestans JO8Greenhouse LC₉₀500 x 10⁻⁶-[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound, suitable for use in various in vitro experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptically weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Cap the tube securely and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • The resulting solution is a 10 mg/mL stock of this compound.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Filamentous Fungi

This protocol details a broth microdilution method to determine the MIC of this compound against a target filamentous fungus, adapted from standardized methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Target filamentous fungus culture

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer or hemocytometer

  • Incubator (species-dependent temperature)

  • Sterile pipettes and reservoirs

Procedure:

1. Inoculum Preparation: a. Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is evident. b. Harvest conidia by gently scraping the surface of the culture with a sterile, wetted swab or by flooding the plate with sterile saline-Tween 80 solution and gently agitating. c. Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes. d. Adjust the conidial suspension concentration to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer (reading optical density at a specified wavelength) or a hemocytometer. e. Dilute this adjusted suspension in RPMI medium to achieve a final working concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

2. Microplate Preparation (Drug Dilution): a. Add 100 µL of sterile RPMI medium to wells 2 through 12 of a 96-well plate. b. Perform an initial dilution of the 10 mg/mL this compound stock solution in RPMI to a starting concentration of 256 µg/mL. Note: Ensure the final DMSO concentration does not exceed 1% (v/v) as it can inhibit fungal growth. c. Add 200 µL of the 256 µg/mL this compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will create a concentration range from 128 µg/mL to 0.25 µg/mL. e. Well 11 will serve as the growth control (no drug). f. Well 12 will serve as the sterility control (medium only, no inoculum).

3. Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. b. The final drug concentrations will now be half of the serial dilution plate (e.g., 128 µg/mL becomes 64 µg/mL). c. Seal the plate or use a lid to prevent evaporation. d. Incubate the plate at the optimal temperature for the test fungus (e.g., 35°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.[4]

4. Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that causes complete (100%) visual inhibition of growth as compared to the drug-free growth control well.[5] b. The sterility control (well 12) should show no growth, and the growth control (well 11) should show robust growth.

Visualizations

Hypothetical Fungal Signaling Pathway Disruption

Since the precise mechanism of action for this compound is not yet elucidated, a hypothetical signaling pathway is presented. Many antifungal agents target the integrity of the cell wall or cell membrane. This diagram illustrates a potential mechanism where this compound could interfere with the Cell Wall Integrity (CWI) pathway, a common target in fungi.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensor Cell Wall Stress Sensor RhoGTPase Rho-type GTPase Sensor->RhoGTPase PKC Protein Kinase C RhoGTPase->PKC MAPKKK MAPK Kinase Kinase PKC->MAPKKK MAPKK MAPK Kinase MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factor MAPK->TF Genes Cell Wall Synthesis Genes TF->Genes Activates Transcription MathemycinA This compound MathemycinA->Sensor Inhibits/Interferes

Caption: Hypothetical disruption of the Fungal Cell Wall Integrity (CWI) pathway by this compound.

Experimental Workflow for Antifungal Compound Screening

The following diagram outlines a typical workflow for the discovery and initial evaluation of a novel antifungal agent like this compound.

G A Fermentation of Actinomycete sp. HIL Y-8620959 B Extraction & Isolation of Crude Bioactive Fraction A->B C Bioassay-Guided Fractionation (e.g., HPLC) B->C D Purification of this compound C->D E Structural Elucidation (NMR, Mass Spec) D->E F In Vitro Antifungal Screening (MIC Assay - Protocol 2) D->F G Hit Confirmation & Spectrum of Activity F->G H In Vivo / Greenhouse Testing (e.g., on P. infestans) G->H

Caption: General workflow for discovery and evaluation of this compound.

References

Application Notes and Protocols for Mathemycin A in Plant Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Mathemycin A" did not yield specific results in the context of plant disease models. However, a compound named this compound, a new antifungal macrolactone, has been identified from an Actinomycete species.[1] This document provides a generalized framework and protocols that can be adapted for the evaluation of novel antifungal compounds like this compound in plant pathology research. The specific details provided herein are based on established methodologies for assessing the efficacy of antimicrobial compounds against plant pathogens.

Introduction

Plant diseases caused by fungal pathogens are a significant threat to global food security. The development of new antifungal agents is crucial to manage the emergence of resistant strains and to provide more effective and environmentally benign disease control strategies. This compound is a novel macrolactone with antifungal properties, isolated from Actinomycete sp. HIL Y-8620959.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the potential of this compound as a control agent for plant diseases.

The protocols outlined below cover in vitro assessment of antifungal activity, evaluation of efficacy in planta, and investigation of the possible mode of action.

In Vitro Antifungal Activity of this compound

A critical first step in evaluating a new antifungal compound is to determine its direct inhibitory effect on the growth of pathogenic fungi.

Table 1: In Vitro Inhibitory Activity of a Hypothetical Antifungal Compound Against Various Plant Pathogenic Fungi

Fungal PathogenHost Plant(s)Disease CausedEC50 (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)
Botrytis cinereaGrape, StrawberryGray Mold15.250
Magnaporthe oryzaeRiceRice Blast8.525
Fusarium oxysporumTomato, BananaFusarium Wilt22.175
Phytophthora infestansPotato, TomatoLate Blight12.840
Rhizoctonia solaniRice, SoybeanSheath Blight18.560

Experimental Protocol: Determination of EC50 and MIC

  • Fungal Cultures: Obtain pure cultures of the target plant pathogenic fungi. Grow them on Potato Dextrose Agar (B569324) (PDA) or a suitable medium at 25-28°C.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Amended Media: Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of the amended and control plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the respective fungus in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.

  • Calculation of EC50 and MIC:

    • Calculate the percentage of growth inhibition for each concentration compared to the control.

    • The EC50 (Effective Concentration for 50% inhibition) is determined by probit analysis of the inhibition data.

    • The MIC (Minimum Inhibitory Concentration) is the lowest concentration of this compound that completely inhibits visible fungal growth.

In Planta Efficacy of this compound

Evaluating the compound's performance in a whole-plant system is essential to determine its practical potential.

Table 2: Efficacy of a Hypothetical Antifungal Compound in Controlling Plant Diseases in Greenhouse Trials

Plant-Pathogen SystemApplication MethodApplication Rate (g/ha)Disease Severity Reduction (%)Yield Increase (%)
Rice - Magnaporthe oryzaeFoliar Spray2507520
Tomato - Phytophthora infestansFoliar Spray3006815
Wheat - Puccinia triticinaFoliar Spray2008225
Soybean - Rhizoctonia solaniSoil Drench5006018

Experimental Protocol: Greenhouse Efficacy Trial

  • Plant Growth: Grow healthy, susceptible host plants (e.g., rice, tomato) in pots under controlled greenhouse conditions (e.g., 25-30°C, 12h photoperiod).

  • Pathogen Inoculation: Prepare a spore suspension or mycelial slurry of the pathogen. Inoculate the plants at a susceptible stage (e.g., tillering stage for rice).

  • This compound Application:

    • Preventative: Apply this compound (formulated as a wettable powder or emulsifiable concentrate) to the plants 24-48 hours before pathogen inoculation.

    • Curative: Apply this compound 24-48 hours after pathogen inoculation.

    • Use a range of concentrations to determine the optimal application rate. Include a negative control (water/solvent spray) and a positive control (commercial fungicide).

  • Incubation: Maintain the plants in a high-humidity environment for 24-48 hours post-inoculation to facilitate infection. Then, return them to standard greenhouse conditions.

  • Disease Assessment: After a specific incubation period (e.g., 7-14 days), assess the disease severity using a standardized disease rating scale.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the negative control. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Visualization of Experimental Workflows and Signaling Pathways

Diagram 1: In Vitro Antifungal Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_fungi Prepare Fungal Cultures inoculation Inoculate Plates prep_fungi->inoculation prep_mathemycin Prepare this compound Stock prep_media Prepare Amended Media prep_mathemycin->prep_media prep_media->inoculation incubation Incubate inoculation->incubation data_collection Measure Radial Growth incubation->data_collection calc_ec50 Calculate EC50 & MIC data_collection->calc_ec50

Caption: Workflow for in vitro antifungal activity assessment.

Diagram 2: Plant-Pathogen Interaction and Potential Intervention by this compound

G cluster_pathogen Pathogen cluster_plant Plant Cell pathogen Fungal Pathogen effectors Effectors pathogen->effectors secretes cell_wall Cell Wall pathogen->cell_wall attempts to penetrate pti PAMP-Triggered Immunity (PTI) effectors->pti suppresses eti Effector-Triggered Immunity (ETI) effectors->eti triggers susceptibility Disease Susceptibility effectors->susceptibility promotes cell_wall->pti triggers pti->susceptibility eti->susceptibility prevents mathemycin This compound mathemycin->pathogen inhibits growth mathemycin->effectors may inhibit function

Caption: Plant-pathogen interaction and potential points of intervention for this compound.

Investigating the Mode of Action

Understanding how this compound inhibits fungal growth is crucial for its development as a fungicide.

Experimental Protocol: Mode of Action Studies

  • Cell Wall Synthesis Inhibition:

    • Grow the fungus in a liquid medium with and without sub-lethal concentrations of this compound.

    • Incorporate a fluorescent dye that binds to chitin (B13524) (e.g., Calcofluor White).

    • Observe the mycelia under a fluorescence microscope. Abnormal staining patterns may indicate interference with cell wall synthesis.

  • Membrane Permeability Assay:

    • Treat fungal spores or mycelia with this compound.

    • Use a fluorescent dye that only enters cells with compromised membranes (e.g., Propidium Iodide).

    • Measure the fluorescence using a fluorometer or observe under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

  • Mitochondrial Respiration Inhibition:

    • Isolate mitochondria from the fungal cells.

    • Measure the rate of oxygen consumption using an oxygen electrode in the presence and absence of this compound. A decrease in oxygen consumption suggests inhibition of the electron transport chain.

  • Gene Expression Analysis (qRT-PCR):

    • Treat fungal cells with this compound for a short period.

    • Extract total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR to analyze the expression of genes involved in key metabolic pathways (e.g., ergosterol (B1671047) biosynthesis, cell wall synthesis, virulence).

Diagram 3: Logical Workflow for Mode of Action Investigation

G cluster_assays Primary Assays cluster_molecular Molecular Analysis start Investigate Mode of Action of this compound cell_wall Cell Wall Synthesis Inhibition Assay start->cell_wall membrane Membrane Permeability Assay start->membrane respiration Mitochondrial Respiration Assay start->respiration gene_expression Gene Expression Analysis (qRT-PCR) cell_wall->gene_expression membrane->gene_expression respiration->gene_expression conclusion Elucidate Primary Mechanism of Action gene_expression->conclusion

Caption: Workflow for elucidating the mode of action of this compound.

Conclusion

These application notes provide a foundational framework for the comprehensive evaluation of this compound as a potential plant disease control agent. The detailed protocols for in vitro and in planta studies, along with methodologies for investigating the mode of action, will enable researchers to systematically assess its efficacy and understand its underlying mechanisms. The provided visualizations offer clear representations of the experimental workflows and biological concepts involved. Further research and adaptation of these protocols will be necessary to fully characterize the potential of this compound in agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Fermentation Yield of Mathemycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low fermentation yield of Mathemycin A.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: My fermentation is showing good cell growth, but little to no this compound production. What are the likely causes?

Several factors can lead to poor or no production of this compound despite healthy microbial growth. The primary areas to investigate are the culture medium composition and the fermentation parameters.

  • Suboptimal Media Composition: The biosynthesis of secondary metabolites like this compound is highly sensitive to the nutritional environment.

    • Carbon Source: Readily metabolized sugars such as glucose can sometimes cause carbon catabolite repression, which inhibits the production of secondary metabolites.[1] Consider using more complex carbon sources like starch or glycerol.

    • Nitrogen Source: The type and concentration of the nitrogen source are critical. Slow-release nitrogen sources, for instance soybean meal, are often preferred over readily available sources like peptone.[1]

    • Carbon-to-Nitrogen (C/N) Ratio: An imbalanced C/N ratio can direct metabolic flux towards biomass production instead of secondary metabolite synthesis.[1]

    • Phosphate (B84403) Concentration: High levels of phosphate can suppress the biosynthesis of many secondary metabolites in Streptomyces.[1]

  • Incorrect Fermentation Parameters:

    • pH: The pH of the fermentation broth influences enzyme activity and nutrient uptake. Significant deviations from the optimal pH range can severely impact this compound yield.[1][2][3]

    • Temperature: Temperature affects both microbial growth and the kinetics of the enzymes involved in the biosynthetic pathway.[1][2]

    • Aeration and Agitation: As Streptomyces are typically aerobic, insufficient dissolved oxygen (DO) is a common cause of low antibiotic production. Proper agitation is necessary for homogenous mixing and efficient oxygen transfer.[1][2][4]

Question 2: The yield of this compound is inconsistent between different fermentation batches. How can I improve reproducibility?

Inconsistent yields often point to variability in the inoculum or subtle changes in fermentation conditions.

  • Inoculum Quality: A poor-quality inoculum with low viability or insufficient actively growing mycelium will result in a poor start to the fermentation and consequently, inconsistent productivity.[1] Standardizing your inoculum preparation is crucial.

  • Strain Instability: Streptomyces species can undergo genetic drift over successive generations, leading to a decline in antibiotic production.[1] It is advisable to use a fresh culture from a frozen stock for each fermentation.

Question 3: this compound production starts but then ceases prematurely. What could be the reason?

Premature cessation of production can be due to nutrient limitation, accumulation of inhibitory byproducts, or a drastic change in the culture environment.

  • Nutrient Limitation: The depletion of a key precursor or nutrient in the medium can halt the biosynthesis of this compound.

  • Feedback Inhibition: High concentrations of this compound itself or an intermediate in its biosynthetic pathway might inhibit further production.

  • pH Shift: The metabolic activity of the microorganism can cause the pH of the medium to shift outside the optimal range for production, thereby inhibiting the key enzymes.

Frequently Asked Questions (FAQs)

What is the general biosynthetic pathway for this compound?

This compound is a macrolide antibiotic, and its biosynthesis is expected to follow a modular polyketide synthase (PKS) pathway, which is common for this class of compounds produced by Actinomycetes.[5][6][7] In this pathway, simple carboxylic acid precursors are sequentially condensed to form the polyketide chain, which then undergoes cyclization and further modifications to yield the final this compound molecule.

This compound Biosynthesis Pathway precursors Precursor Supply (e.g., Propionyl-CoA, Methylmalonyl-CoA) pks Modular Polyketide Synthase (PKS) precursors->pks Extender Units polyketide Linear Polyketide Chain pks->polyketide cyclization Thioesterase / Cyclization polyketide->cyclization macrolactone Macrolactone Core cyclization->macrolactone tailoring Post-PKS Tailoring (Glycosylation, Hydroxylation, etc.) macrolactone->tailoring mathemycin This compound tailoring->mathemycin

Caption: Generalized Polyketide Synthase (PKS) pathway for this compound biosynthesis.

Where should I start troubleshooting for consistently low yield?

A systematic approach is recommended. The following workflow can help pinpoint the issue.

Troubleshooting Workflow start Low this compound Yield check_strain 1. Check Strain Viability and Purity start->check_strain check_inoculum 2. Standardize Inoculum Preparation check_strain->check_inoculum Strain OK check_media 3. Review Media Composition check_inoculum->check_media Inoculum Standardized check_params 4. Verify Fermentation Parameters (pH, Temp, DO) check_media->check_params Media OK optimize_media Optimize Media (OFAT / RSM) check_media->optimize_media Suspect Issue optimize_params Optimize Parameters check_params->optimize_params Suspect Issue end Improved Yield check_params->end Parameters OK optimize_media->end optimize_params->end

Caption: A systematic workflow for troubleshooting low this compound yield.

What are the key factors influencing fermentation yield?

The yield of this compound is influenced by a complex interplay of factors that can be broadly categorized as strain-related, medium-related, and process-related.

Factors Affecting Fermentation Yield yield This compound Yield strain Strain-Related strain->yield strain_stability Genetic Stability strain->strain_stability inoculum_quality Inoculum Quality strain->inoculum_quality medium Medium-Related medium->yield carbon_source Carbon Source medium->carbon_source nitrogen_source Nitrogen Source medium->nitrogen_source cn_ratio C/N Ratio medium->cn_ratio phosphate Phosphate Level medium->phosphate process Process-Related process->yield ph pH process->ph temperature Temperature process->temperature aeration Aeration & Agitation process->aeration

Caption: Key factors influencing this compound fermentation yield.

Data Presentation

Table 1: General Fermentation Parameters for Polyketide Antibiotic Production in Streptomyces

ParameterTypical RangeOptimal Value (Example)Reference
Temperature25-32 °C29 °C[8]
pH6.5-8.07.6[8]
Agitation150-300 rpm255 rpm[8]
Inoculum Size2-10% (v/v)4.5%[8]
Fermentation Time5-10 days7 days[2]

Note: These are general ranges and the optimal conditions for this compound production may vary.

Experimental Protocols

1. Standardized Inoculum Preparation

Objective: To prepare a consistent and viable spore suspension for inoculating fermentation cultures.

Methodology:

  • Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP4) at 28°C until good sporulation is observed (typically 7-14 days).[2]

  • Aseptically scrape the spores from the agar surface into a sterile solution containing 20% glycerol.

  • Vortex the suspension vigorously to break up mycelial clumps.

  • Filter the suspension through sterile cotton wool to remove mycelial fragments.[2]

  • Determine the spore concentration using a hemocytometer.

  • Dilute the spore suspension to a standardized concentration (e.g., 1 x 10⁸ spores/mL) and store at -80°C in aliquots. Use a fresh aliquot for each experiment.[2]

2. Media Optimization using One-Factor-at-a-Time (OFAT) Approach

Objective: To identify the optimal concentration of individual media components for this compound production.

Methodology:

  • Establish a baseline production medium.

  • Vary the concentration of one component (e.g., carbon source) while keeping all other components constant.[2] Test at least 3-5 different concentrations.

  • Inoculate the flasks with a standardized spore suspension.

  • Incubate the cultures under consistent conditions (e.g., temperature, agitation).

  • Harvest the fermentation broth at a specific time point (e.g., day 7) and quantify the this compound yield using a suitable analytical method like HPLC.[2]

  • Repeat this process for other key media components like the nitrogen source and phosphate concentration.

3. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in the fermentation broth.

Methodology:

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to pellet the biomass.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of a this compound standard.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

References

Technical Support Center: Optimizing Mathemycin A Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Mathemycin A.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of this compound?

This compound is a new antifungal macrolactone produced by the actinomycete strain HIL Y-8620959, which has been identified as a species of Actinomyces.[1]

Q2: What are the general steps for obtaining purified this compound?

The production of this compound, like many other antibiotics, involves several key stages. The process begins with the fermentation of the producing microorganism to generate the compound. This is followed by extraction of this compound from the fermentation broth and subsequent purification to remove impurities. The final steps often include crystallization and drying to obtain the pure, stable compound.[2]

Q3: Which solvents are typically used for the initial extraction of macrolide antibiotics like this compound?

For macrolide antibiotics, a common initial step is solvent extraction from the fermentation broth.[2] Solvents such as ethyl acetate (B1210297), chloroform, or a mixture of acetonitrile (B52724) and methanol (B129727) are frequently employed for this purpose.[3][4] The choice of solvent depends on the specific physicochemical properties of the macrolide.

Q4: What chromatographic methods are effective for purifying this compound?

Chromatographic techniques are essential for purifying macrolide antibiotics. Silica (B1680970) gel column chromatography is a widely used method.[1][2] High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are also highly effective for achieving high purity.[3][5]

Troubleshooting Guides

Extraction Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Yield - Inappropriate solvent polarity.- Incomplete cell lysis.- Suboptimal pH of the fermentation broth.- Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, n-butanol).- Employ physical disruption methods (e.g., sonication, bead milling) or enzymatic lysis prior to extraction.- Adjust the pH of the broth to ensure this compound is in a neutral, less water-soluble form.
Emulsion Formation During Liquid-Liquid Extraction - High concentration of surfactants or lipids in the broth.- Vigorous shaking or mixing.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[3]- Centrifuge the mixture at a low speed to help break the emulsion.- Instead of vigorous shaking, gently invert the separation funnel multiple times.[3]- Consider using a different extraction technique, such as solid-phase extraction (SPE).[3]
Co-extraction of a Large Amount of Impurities - Extraction solvent is not selective enough.- Presence of pigments and other colored impurities.- Use a multi-solvent system or perform a sequential extraction with solvents of increasing polarity.- Pre-treat the crude extract with activated carbon to remove pigments before proceeding to chromatographic purification.- Employ a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction.[5]
Purification (HPLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Resolution - Inappropriate mobile phase composition.- Column overloading.- Column degradation.- Optimize the mobile phase gradient and composition. Experiment with different solvent ratios and additives (e.g., trifluoroacetic acid, formic acid).- Reduce the sample concentration or injection volume.- Use a guard column to protect the analytical column.[6]- Replace the analytical column if it has reached the end of its lifespan.
Peak Tailing - Presence of active sites on the column packing material.- Secondary interactions between the analyte and the stationary phase.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask active silanol (B1196071) groups.- Operate the mobile phase at a pH that ensures the analyte is in a single ionic form.- Use a column with end-capping or a different stationary phase chemistry.
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction.- Ensure the mobile phase is thoroughly mixed and degassed.[7]- Use a column oven to maintain a stable temperature.[8]- Check the HPLC pump for leaks and ensure a consistent flow rate.[7]
High Backpressure - Blockage in the HPLC system (e.g., tubing, frits, column).- Sample precipitation in the mobile phase.- Systematically check for blockages by disconnecting components and checking the pressure.- Filter all samples and mobile phases before use.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[9]

Quantitative Data Summary

The following tables provide representative data for the extraction and purification of this compound. Note that these values are illustrative and may vary based on experimental conditions.

Table 1: Comparison of Initial Extraction Solvents

Solvent System Extraction Method Recovery Rate (%) Purity (%)
Ethyl AcetateLiquid-Liquid Extraction85 - 9540 - 50
DichloromethaneLiquid-Liquid Extraction80 - 9045 - 55
n-ButanolLiquid-Liquid Extraction90 - 9835 - 45
Acetonitrile/Methanol (95:5 v/v)Solid-Liquid Extraction82 - 9250 - 60

Table 2: Multi-Step Purification Efficiency

Purification Step Yield (%) Purity (%) Primary Impurities Removed
Crude Extract 100~45-
Silica Gel Column Chromatography 70 - 85~75Polar and non-polar impurities
Solid-Phase Extraction (SPE) 85 - 95~90Closely related analogues, residual pigments
Preparative HPLC 60 - 75>98Isomers and minor impurities
Crystallization 80 - 90>99.5Residual solvents, amorphous material

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound
  • Preparation of Fermentation Broth: Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelium from the supernatant. The supernatant is the primary source of extracellular this compound.

  • pH Adjustment: Adjust the pH of the supernatant to 8.0 using a 1M NaOH solution. This ensures that this compound, a macrolactone, is in its neutral form, enhancing its solubility in organic solvents.

  • Solvent Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Gently invert the funnel 20-30 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate for 30 minutes.

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate (B86663) for 30 minutes.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity.

    • Wash the packed column with 2-3 column volumes of n-hexane.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried powder onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. A typical gradient could be:

      • 100% n-hexane (2 column volumes)

      • 95:5 n-hexane:ethyl acetate (4 column volumes)

      • 90:10 n-hexane:ethyl acetate (4 column volumes)

      • 80:20 n-hexane:ethyl acetate (6 column volumes)

      • 70:30 n-hexane:ethyl acetate (6 column volumes)

  • Fraction Collection and Analysis:

    • Collect fractions of 10-20 mL.

    • Analyze the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualize under UV light (254 nm) or by staining with a suitable reagent (e.g., phosphomolybdic acid).

    • Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.

Visualizations

ExtractionWorkflow Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelial Cake (discard) Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant pH_Adjust pH Adjustment (pH 8.0) Supernatant->pH_Adjust LLE Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->LLE Aqueous_Phase Aqueous Phase (re-extract) LLE->Aqueous_Phase Organic_Phase Organic Phase LLE->Organic_Phase Drying Drying (Na2SO4) Organic_Phase->Drying Concentration Concentration Drying->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: Workflow for the extraction of this compound.

PurificationWorkflow Crude_Extract Crude Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column SPE Solid-Phase Extraction (SPE) Silica_Column->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_Mathemycin Pure this compound (>99.5%) Crystallization->Pure_Mathemycin TroubleshootingLogic cluster_extraction Extraction Issues cluster_purification Purification Issues Low_Yield Low Yield? node_ly1 Optimize Solvent Low_Yield->node_ly1 node_ly2 Adjust pH Low_Yield->node_ly2 Emulsion Emulsion? node_e1 Add Brine Emulsion->node_e1 node_e2 Centrifuge Emulsion->node_e2 Impure_Extract Impure Extract? node_ie1 SPE Cleanup Impure_Extract->node_ie1 node_ie2 Activated Carbon Impure_Extract->node_ie2 Poor_Resolution Poor HPLC Resolution? node_pr1 Optimize Mobile Phase Poor_Resolution->node_pr1 node_pr2 Reduce Sample Load Poor_Resolution->node_pr2 Peak_Tailing Peak Tailing? node_pt1 Add Mobile Phase Modifier Peak_Tailing->node_pt1 node_pt2 Change Column Peak_Tailing->node_pt2 High_Backpressure High Backpressure? node_hb1 Filter Samples High_Backpressure->node_hb1 node_hb2 Check for Blockages High_Backpressure->node_hb2

References

Technical Support Center: Overcoming Mathemycin A Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Mathemycin A in aqueous solutions. Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide leverages information on the broader class of macrolide antibiotics and general principles of solubility enhancement for poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What is known about the solubility of this compound?

Q2: Why is my this compound not dissolving in aqueous buffer?

Several factors could contribute to the poor dissolution of this compound:

  • Inherent Low Aqueous Solubility: Like many macrolides, this compound likely has low intrinsic water solubility.

  • pH of the Solution: The solubility of macrolide antibiotics can be significantly influenced by the pH of the aqueous medium. For instance, the solubility of clarithromycin (B1669154) and erythromycin (B1671065) decreases with increasing pH.[2][3][4]

  • Physical Form: The crystalline structure (polymorphism) and particle size of the solid this compound can affect its dissolution rate.

  • Temperature: The solubility of some macrolides, such as clarithromycin, has been shown to decrease with increasing temperature in distilled water.[2][3][4]

Q3: What are the initial steps to improve the solubility of this compound for in vitro experiments?

For initial experimental work, the following approaches can be considered:

  • Co-solvents: The use of a small percentage of a water-miscible organic solvent (a co-solvent) can significantly enhance solubility. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for preparing stock solutions of poorly soluble compounds.[5]

  • pH Adjustment: Systematically testing the solubility of this compound across a range of pH values can help identify the optimal pH for dissolution.[6]

  • Sonication: Applying ultrasonic waves can help to break down particle agglomerates and increase the rate of dissolution.

Q4: What are more advanced strategies if simple methods fail to provide adequate solubility?

For more challenging cases or for formulation development, several advanced techniques can be employed to improve the aqueous solubility of poorly soluble drugs:

  • Salt Formation: If this compound has ionizable groups, forming a salt can dramatically increase its solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Complexation: The use of cyclodextrins to form inclusion complexes is a common strategy to increase the solubility of hydrophobic molecules.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of solution upon dilution of a DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your experimental system). 3. Evaluate the use of surfactants or other solubilizing excipients in the aqueous buffer.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of dissolved this compound. Precipitation of the compound during the experiment.1. Visually inspect all solutions for any signs of precipitation before and during the experiment. 2. Determine the kinetic and thermodynamic solubility of this compound in your specific assay buffer. 3. Consider using a formulation approach (e.g., with a solubilizing excipient) to ensure consistent solubility.
Difficulty preparing a concentrated stock solution. High lipophilicity and crystalline nature of the compound.1. Test a range of pharmaceutically acceptable organic solvents (e.g., DMSO, ethanol, N-methyl-2-pyrrolidone). 2. Gently warm the solution while dissolving (be cautious of potential degradation). 3. Use sonication to aid dissolution.

Quantitative Data on Macrolide Solubility

While specific data for this compound is unavailable, the following table provides a reference for the solubility of other macrolide antibiotics.

Macrolide Antibiotic Solvent Solubility (mg/mL) Reference
Azithromycin DihydrateDMSO> 20[7]
Azithromycin DihydrateEthanol10[7]
ClarithromycinWater~1 (in 1000 parts)[6]
ErythromycinWaterSparingly soluble
ErythromycinEthanolFreely soluble
ErythromycinChloroformFreely soluble
RoxithromycinEthanolSoluble[8]

Note: "Sparingly soluble" and "Freely soluble" are qualitative terms from pharmacopeias.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method to determine the thermodynamic solubility of this compound.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) or a suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound powder to a series of vials.

  • Add a known volume of the aqueous buffer to each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC.

  • The average concentration from replicate samples represents the thermodynamic solubility.

Protocol 2: Screening for Solubility Enhancement using Co-solvents

This protocol provides a method to screen for effective co-solvents to increase the solubility of this compound.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • A selection of water-miscible organic solvents (e.g., DMSO, Ethanol, Propylene Glycol, Polyethylene Glycol 400)

  • 96-well plates or microcentrifuge tubes

  • Plate shaker

  • Plate reader or other analytical instrument for quantification

Procedure:

  • Prepare a series of aqueous buffer solutions containing different percentages of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to each well of a 96-well plate or to microcentrifuge tubes.

  • Add a fixed volume of each co-solvent/buffer mixture to the respective wells/tubes.

  • Seal the plate/tubes and shake at a constant temperature for a set period (e.g., 2-4 hours) to achieve kinetic solubility.

  • Centrifuge the plate/tubes to pellet the undissolved solid.

  • Carefully transfer the supernatant to a new plate/tubes.

  • Quantify the concentration of dissolved this compound.

  • Compare the solubility in the different co-solvent mixtures to identify the most effective one.

Visualizations

Experimental Workflow for Solubility Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A This compound Powder C Add Excess this compound to Vials/Plates A->C B Prepare Aqueous Buffers (Varying pH or Co-solvent %) D Add Buffers B->D E Equilibrate (Shake at Constant Temp) D->E F Centrifuge to Separate Solid E->F G Filter Supernatant F->G H Quantify Concentration (e.g., HPLC) G->H I Determine Solubility H->I

Caption: Workflow for determining the solubility of this compound.

Hypothetical Signaling Pathway for a Macrolide Antibiotic

As the specific mechanism of action for this compound is not detailed in available literature, the following diagram illustrates a general mechanism for macrolide antibiotics, which typically involves the inhibition of bacterial protein synthesis. Macrolides are known to bind to the 50S subunit of the bacterial ribosome.[9]

References

Preventing Mathemycin A degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mathemycin A

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experimental procedures.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: My this compound stock solution appears cloudy or has visible precipitates.

  • Possible Cause 1: Poor Solubility. this compound may have limited solubility in your chosen solvent, especially at high concentrations.

  • Solution:

    • Confirm that you are using the recommended solvent (e.g., DMSO, Ethanol) at the appropriate concentration.

    • Try gentle warming (not exceeding 37°C) or vortexing to aid dissolution.

    • If the issue persists, consider preparing a more dilute stock solution.

  • Possible Cause 2: Temperature-Related Precipitation. The compound may be precipitating out of solution upon storage at low temperatures (e.g., 4°C or -20°C).

  • Solution: Before use, allow the stock solution to warm to room temperature and vortex gently to ensure all components are fully redissolved.

  • Possible Cause 3: Degradation. The cloudiness could be due to the formation of insoluble degradation products.

  • Solution: This indicates significant sample degradation. The solution should be discarded. Review your storage and handling procedures (see FAQs below) to prevent future occurrences.

Issue 2: I am observing a progressive loss of this compound bioactivity in my assays.

  • Possible Cause 1: Repeated Freeze-Thaw Cycles. The molecular integrity of this compound can be compromised by the stress of repeated freezing and thawing.

  • Solution: Aliquot your stock solution into single-use volumes upon initial preparation. This minimizes the number of freeze-thaw cycles for the bulk of your stock.

  • Possible Cause 2: pH-Induced Hydrolysis. this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions in aqueous media.

  • Solution:

    • Ensure your experimental buffers are within the optimal pH range of 6.0-7.5.

    • Prepare fresh working solutions in your aqueous buffer immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.

  • Possible Cause 3: Photodegradation. Exposure to light, especially UV wavelengths, can cause structural degradation of the molecule.

  • Solution:

    • Store all this compound solutions in amber vials or wrap containers in aluminum foil.

    • Minimize exposure to ambient light during experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound and its stock solutions?

A1: Proper storage is critical for maintaining the stability and activity of this compound. Please refer to the table below for detailed recommendations.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Light Conditions Container Duration
Solid Powder -20°C Protect from light Sealed, airtight vial with desiccant Up to 24 months
Stock Solution (in DMSO or Ethanol) -80°C Protect from light Amber glass vials or cryovials Up to 6 months

| Aqueous Working Solution | 2-8°C | Protect from light | Sterile, sealed tubes | Use within 24 hours |

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is most stable in a narrow pH range. Acidic or alkaline conditions can rapidly hydrolyze the lactone ring, a key structural feature of macrolides, leading to a loss of function.

Table 2: Effect of pH on this compound Degradation Rate in Aqueous Buffer at 25°C

pH Degradation Rate (% loss over 24 hours)
4.0 ~ 45%
5.0 ~ 20%
6.0 < 5%
7.0 < 2%
8.0 ~ 15%

| 9.0 | ~ 40% |

Q3: What is the best way to prepare working solutions from a frozen stock?

A3: To ensure consistency and prevent degradation:

  • Remove a single-use aliquot of the frozen stock solution from the -80°C freezer.

  • Allow it to thaw completely at room temperature.

  • Vortex the vial gently for 10-15 seconds to ensure a homogenous solution.

  • Perform a serial dilution into your pre-warmed (room temperature) experimental buffer to achieve the final desired concentration.

  • Use the freshly prepared working solution immediately.

Experimental Protocols

Protocol: Forced Degradation Study to Assess this compound Stability

This protocol is designed to identify the conditions that lead to the degradation of this compound.

1. Materials:

  • This compound powder
  • DMSO (anhydrous)
  • Phosphate Buffered Saline (PBS)
  • Hydrochloric Acid (HCl), 0.1 M
  • Sodium Hydroxide (NaOH), 0.1 M
  • Hydrogen Peroxide (H₂O₂), 3%
  • HPLC system with a C18 column
  • UV-Vis Spectrophotometer

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
  • Sample Preparation: For each condition, dilute the stock solution to 100 µg/mL in the respective stress solution:
  • Acid Hydrolysis: 0.1 M HCl
  • Base Hydrolysis: 0.1 M NaOH
  • Oxidation: 3% H₂O₂
  • Thermal Stress: PBS buffer
  • Photolytic Stress: PBS buffer
  • Incubation:
  • Incubate the acid, base, and oxidation samples at 40°C for 48 hours.
  • Incubate the thermal stress sample at 60°C for 48 hours.
  • Expose the photolytic stress sample to a direct UV light source (254 nm) for 24 hours.
  • Keep a control sample (100 µg/mL in PBS) at -20°C.
  • Analysis:
  • After incubation, neutralize the acid and base samples.
  • Analyze all samples by HPLC to determine the percentage of remaining parent compound compared to the control.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound stability.

mathemycin This compound (Active) hydrolyzed Hydrolyzed Product (Inactive) mathemycin->hydrolyzed  High/Low pH  (Hydrolysis) oxidized Oxidized Product (Inactive) mathemycin->oxidized  Reactive Oxygen Species  (Oxidation) photo Photodegraded Product (Inactive) mathemycin->photo  UV Light Exposure  (Photodegradation)

Caption: Key degradation pathways for this compound.

start Start: This compound Powder prep_stock Prepare Stock (e.g., 10 mg/mL in DMSO) start->prep_stock aliquot Aliquot into Single-Use Volumes prep_stock->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw Single Aliquot at Room Temp store->thaw For each experiment dilute Prepare Working Solution in Aqueous Buffer (pH 6-7.5) thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended workflow for handling this compound.

start Loss of Activity? freeze_thaw Repeated Freeze-Thaw Cycles? start->freeze_thaw ph_check Aqueous Buffer pH outside 6.0-7.5? freeze_thaw->ph_check No sol_aliquot Action: Aliquot stock into single-use tubes. freeze_thaw->sol_aliquot Yes light_check Exposed to Direct Light? ph_check->light_check No sol_ph Action: Adjust buffer pH and use freshly made solutions. ph_check->sol_ph Yes sol_light Action: Store and handle in light-protected vials. light_check->sol_light Yes end_node Problem Resolved sol_aliquot->end_node sol_ph->end_node sol_light->end_node

Caption: Troubleshooting logic for loss of bioactivity.

How to resolve Mathemycin A aggregate formation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mathemycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common issues related to the handling and storage of this compound, with a specific focus on aggregate formation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is an antifungal macrolactone antibiotic. Like many hydrophobic small molecules, this compound can be prone to aggregation in solution, especially at high concentrations or in aqueous environments. Aggregate formation can lead to inaccurate quantification, reduced biological activity, and inconsistent experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

For hydrophobic compounds like this compound, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[3][4] The choice of solvent may depend on the specific requirements of the downstream experiment and the tolerance of the biological system to the solvent.[3]

Q3: My this compound is not fully dissolving in the recommended solvent. What should I do?

Several factors can affect the dissolution of this compound:

  • Solvent Quality: Ensure you are using a high-purity, anhydrous grade of the solvent. DMSO, for instance, is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[1][5]

  • Temperature: Gentle warming of the solution (e.g., to 37°C) in a water bath can aid dissolution. However, avoid excessive heat as it may degrade the compound.[1]

  • Mechanical Agitation: Vortexing or sonication can help to break down particles and facilitate dissolution.[1][2]

  • Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in the chosen solvent. Try preparing a more dilute stock solution.

Q4: I observed a precipitate in my this compound stock solution after storage. What is the cause and how can I resolve it?

Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue with stock solutions of hydrophobic compounds.[1] This is often due to the compound coming out of solution at lower temperatures. To resolve this, you can try to redissolve the precipitate by gentle warming and vortexing or sonication before use.[1] To prevent this, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][6]

Q5: How should I store my this compound stock solutions for optimal stability?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[2][6] Aliquoting into single-use vials is highly recommended to minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[2]

Troubleshooting Guides

Issue: this compound Aggregate Formation During Stock Solution Preparation

Question: I am preparing a stock solution of this compound in DMSO, and I suspect aggregates are forming, even though the compound appears to be dissolved. What steps can I take to prevent this?

Answer: Aggregate formation can occur even when a compound appears to be in solution. The following steps can help prevent the formation of this compound aggregates during stock solution preparation.

Potential Cause Explanation Recommended Solution
Low-Quality Solvent Water contamination in solvents like DMSO can reduce the solubility of hydrophobic compounds and promote aggregation.[1][4]Use high-purity, anhydrous DMSO from a freshly opened bottle. Store DMSO properly to prevent moisture absorption.[5][7]
High Concentration Attempting to dissolve this compound above its solubility limit can lead to the formation of micro-aggregates.Prepare a less concentrated stock solution. Determine the optimal concentration through a solubility test.
Improper Dissolution Technique Insufficient energy input may not fully disperse the compound at a molecular level.Use a combination of vortexing and sonication to ensure complete dissolution.[1][2] Gentle warming can also be applied.[1]
Compound Purity Impurities in the this compound powder can act as nucleation sites for aggregation.Ensure you are using a high-purity grade of this compound.
Issue: Precipitation of this compound When Diluting into Aqueous Media

Question: When I dilute my this compound DMSO stock solution into my aqueous experimental buffer or cell culture medium, a precipitate forms immediately. How can I prevent this?

Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in an organic solvent when introduced into an aqueous environment.[8] The compound is poorly soluble in the aqueous solution once the DMSO is diluted.

Potential Cause Explanation Recommended Solution
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation.[8]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous media.[8] Add the compound dropwise while gently vortexing the media.
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[8]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8] This may require preparing a more dilute stock solution in DMSO.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media or buffer for dilutions.[8]
Use of Additives The aqueous buffer may lack components to maintain the solubility of the hydrophobic compound.Consider the use of solubility enhancers such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80) in your aqueous solution, if compatible with your experimental system.[9][10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a clear, aggregate-free stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder and place it into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator.

  • If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene (B1209903) microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Media

Objective: To determine the maximum concentration at which this compound remains soluble in the experimental aqueous media.

Materials:

  • This compound DMSO stock solution

  • Experimental aqueous media (e.g., cell culture medium, buffer)

  • 96-well plate

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution in DMSO. For example, a 2-fold serial dilution from 10 mM down to ~0.1 mM.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed (37°C) aqueous media. For example, add 2 µL of each DMSO dilution to 200 µL of media.

  • Include a DMSO-only control.

  • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).

  • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • For a quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is your maximum working soluble concentration under those conditions.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store warm_media Pre-warm Aqueous Media store->warm_media Use single aliquot serial_dilute Serial Dilution in Media warm_media->serial_dilute check_sol Check for Precipitation serial_dilute->check_sol precipitate Precipitation? check_sol->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes proceed Proceed with Experiment precipitate->proceed No lower_conc->serial_dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

logical_relationship cluster_factors Factors Promoting Aggregation cluster_solutions Strategies to Resolve Aggregation hydrophobicity High Hydrophobicity high_conc High Concentration water Water Contamination freeze_thaw Freeze-Thaw Cycles anhydrous Use Anhydrous Solvent mathemycin This compound Stock Solution anhydrous->mathemycin Prevents sonication Sonication/Warming sonication->mathemycin Resolves aliquoting Aliquoting aliquoting->mathemycin Minimizes additives Use of Additives (e.g., Cyclodextrins) additives->mathemycin Improves Solubility mathemycin->hydrophobicity mathemycin->high_conc mathemycin->water mathemycin->freeze_thaw

Caption: Factors influencing this compound aggregation and resolution strategies.

References

Improving the stability of Mathemycin A in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mathemycin A

Document ID: MA-TSC-20251203 Version: 1.0 Last Updated: December 3, 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of this compound in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel macrolide antibiotic demonstrating potent activity against multi-drug resistant Gram-positive bacteria. Its proposed mechanism of action involves the inhibition of the bacterial stringent response, a key survival strategy under nutrient limitation, by targeting the RelA/(p)ppGpp synthase.[1] This interference with bacterial survival mechanisms makes it a compelling candidate for further development.[1]

Q2: What are the primary causes of this compound degradation in solution?

A2: The primary causes of this compound degradation in aqueous solutions are hydrolysis and oxidation.[2][3] The ester linkage in its macrolide structure is particularly susceptible to pH-dependent hydrolysis, which can be catalyzed by both acidic and basic conditions.[2][4] Additionally, certain functional groups may be prone to oxidation, a process that can be accelerated by exposure to dissolved oxygen, light, and elevated temperatures.[3][5]

Q3: How should I prepare and store this compound stock solutions to maximize stability?

A3: For optimal stability, prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[6][7][8] DMSO is hygroscopic and absorbed water can decrease the stability and solubility of the compound.[6][7][9] Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect from light.[2][10] Store these aliquots at -80°C for long-term stability. For immediate use, thaw an aliquot and dilute it fresh in the appropriate experimental buffer.[2]

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "salting out," which occurs due to a rapid change in solvent polarity.[7] To prevent this, perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer.[7] This gradual dilution helps to keep the compound in solution.[7] Ensure the final DMSO concentration in your assay is as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts, and always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[10][11]

Troubleshooting Guide

Issue Question Possible Causes & Troubleshooting Steps
Inconsistent Results My dose-response curves for this compound are variable between experiments.1. Compound Degradation: this compound may be degrading in the assay medium during incubation. Assess stability directly in the medium (see Experimental Protocol section). If unstable, reduce incubation time or replenish the compound during the experiment.[10] 2. Inconsistent Solution Preparation: Ensure a standardized and reproducible protocol for preparing all solutions.[2] 3. Variable Storage: Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots.[10]
Precipitation in Stock I see solid particles or cloudiness in my this compound stock solution stored at -20°C.1. Poor Solubility: The intended concentration may exceed the solubility limit in DMSO, especially if the DMSO has absorbed water.[6][7] Use fresh, anhydrous DMSO and consider preparing a more dilute stock solution.[7] 2. Degradation Product: The precipitate could be an insoluble degradation product.[2] Analyze the precipitate to confirm its identity. 3. Redissolving: Gentle warming (e.g., 37°C) or sonication in a water bath can help redissolve the compound.[7] However, once crystallized, some compounds are difficult to redissolve fully.[9]
Loss of Activity I'm observing a lower-than-expected potency or a complete loss of activity in my cell-based assay.1. Degradation in Culture Medium: Components in the cell culture medium (e.g., serum proteins) may be degrading this compound.[10] 2. Adsorption to Plasticware: The compound may be adsorbing to the surface of plates or tubes, reducing its effective concentration.[2] Consider using low-binding plates or adding a small amount of a non-ionic surfactant if compatible with your assay.[2] 3. pH Shift: The pH of the culture medium can change during cell growth, potentially accelerating degradation. Monitor and control the pH of your assay environment.[12]

Quantitative Data: this compound Stability

The following table summarizes the stability of this compound (10 µM) over 24 hours under various conditions, as determined by HPLC analysis.

Solvent/Buffer SystempHTemperature (°C)% Remaining (24h)Observations
100% DMSON/A25>99%Stable
100% EthanolN/A2598%Minor degradation
Phosphate-Buffered Saline (PBS)7.43775%Significant degradation
Phosphate-Buffered Saline (PBS)7.4492%Degradation slowed at lower temp
Acetate Buffer5.03788%More stable under slightly acidic conditions
Carbonate-Bicarbonate Buffer9.03755%Rapid degradation under basic conditions
Cell Culture Medium (RPMI + 10% FBS)~7.23765%Significant degradation, potential binding

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol: Assessing this compound Stability in Aqueous Buffer

This protocol describes a method to determine the stability of this compound in a selected aqueous buffer using HPLC.

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • Incubator or water bath

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution into the pre-warmed (37°C) aqueous buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as the 100% reference point. Quench any potential degradation by adding an equal volume of cold methanol (B129727) and store at -80°C until analysis.[8]

  • Incubation: Incubate the remaining working solution at 37°C.[8]

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 1, 4, 8, and 24 hours).[8][13] Immediately process each sample as described in step 3.

  • HPLC Analysis: Analyze all samples in a single batch by HPLC. The stability is determined by comparing the peak area of this compound at each time point to the peak area at T=0.[8]

  • Calculation:

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Visualizations

experimental_workflow prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_work Dilute to 10 µM in Test Buffer (37°C) prep_stock->prep_work sample_t0 Sample T=0 (Quench & Store) prep_work->sample_t0 incubate Incubate Solution at 37°C prep_work->incubate hplc Analyze All Samples by HPLC sample_t0->hplc sample_tx Sample at Timepoints (1, 4, 8, 24h) incubate->sample_tx sample_tx->hplc data Calculate % Remaining vs T=0 hplc->data

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic start Issue: Precipitate in Aqueous Buffer check_sol Is final concentration > known solubility limit? start->check_sol reduce_conc Action: Lower final concentration check_sol->reduce_conc Yes check_dmso Is final DMSO concentration <0.1%? check_sol->check_dmso No resolved Issue Resolved reduce_conc->resolved increase_dmso Action: Increase final DMSO (≤0.5%) & run new vehicle control check_dmso->increase_dmso Yes serial_dilute Did you perform serial dilutions in DMSO first? check_dmso->serial_dilute No increase_dmso->resolved implement_dilute Action: Implement serial dilution protocol serial_dilute->implement_dilute No serial_dilute->resolved Yes implement_dilute->resolved

Caption: Troubleshooting logic for compound precipitation issues.

signaling_pathway stress Nutrient Starvation rela RelA Enzyme stress->rela Activates ppgpp (p)ppGpp Synthesis rela->ppgpp mathemycin This compound mathemycin->rela Inhibits response Stringent Response ppgpp->response Triggers survival Bacterial Survival (Biofilm, Spores) response->survival

Caption: Proposed signaling pathway inhibited by this compound.

References

Technical Support Center: Optimization of Mathemycin A Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mathemycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a novel antifungal macrolactone antibiotic.[1] While specific details on its mechanism are still under investigation, macrolide antibiotics generally function by inhibiting bacterial protein synthesis. They can be bacteriostatic at lower concentrations and bactericidal at higher concentrations.[2] Some macrolides, like Pamamycin, have been shown to alter membrane-associated cellular functions in bacteria, primarily by affecting transport processes.[3]

Q2: What is a recommended starting concentration for this compound in in vitro assays?

For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting point is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM. Based on studies with other macrolide antibiotics, bacteriostatic effects can sometimes be observed in the lower micromolar range, while bactericidal effects may require higher concentrations.[3]

Q3: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

As with any new compound, off-target effects are possible. It is advisable to include appropriate controls in your experiments. This could involve testing the effect of this compound on a panel of different cell lines or using known inhibitors of related pathways to dissect the specific effects of the compound.

Troubleshooting Guide

Encountering issues in your experiments is a common part of the research process. This guide addresses potential problems you might face when working with this compound.

Issue Potential Cause Suggested Solution
No observable effect of this compound - Incorrect dosage: The concentration used may be too low. - Compound instability: this compound may have degraded. - Cell line resistance: The chosen cell line may be resistant to this class of antibiotic.- Perform a dose-response curve with a wider range of concentrations. - Prepare fresh stock solutions and handle them according to the manufacturer's stability data. - Test this compound on a different, sensitive cell line as a positive control.
High variability between replicates - Inconsistent cell seeding: Uneven cell numbers across wells. - Pipetting errors: Inaccurate dilution or addition of this compound. - Edge effects in multi-well plates: Evaporation from outer wells.- Ensure a homogenous cell suspension before seeding. - Calibrate pipettes regularly and use proper pipetting techniques. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile medium instead.
Unexpected cytotoxicity in control wells - Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. - Contamination: Bacterial or fungal contamination of cell cultures.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). - Regularly check cultures for signs of contamination and maintain aseptic techniques.
Inconsistent results over time - Cell line drift: Changes in cell characteristics over multiple passages. - Reagent variability: Differences between batches of media, serum, or other reagents.- Use cells from a low passage number and create a cell bank. - Record lot numbers of all reagents and test new batches before use in critical experiments.

Data Presentation: Hypothetical Dose-Response of this compound

The following tables present hypothetical data to illustrate the kind of results you might generate when optimizing this compound dosage.

Table 1: Cytotoxicity of this compound on a Fungal Cell Line (e.g., Candida albicans) after 24-hour incubation.

This compound (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198 ± 5.1
185 ± 6.2
1052 ± 7.8
5015 ± 3.4
1005 ± 2.1

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus fumigatus16
Cryptococcus neoformans4

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (inoculum without drug) and a negative control (broth without inoculum).

  • Incubate the plate at the appropriate temperature and for the recommended time for the specific fungal strain.

  • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Mammalian or fungal cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Dosage Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Prepare this compound Stock Solution Dose Dose-Response Treatment Stock->Dose Cells Culture and Seed Target Cells Cells->Dose Incubate Incubation Dose->Incubate Assay Perform Viability/MIC Assay Incubate->Assay Data Data Analysis (IC50/MIC Determination) Assay->Data

Caption: Workflow for optimizing this compound dosage in vitro.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Experiment Fails CheckControls Check Controls (Positive & Negative) Start->CheckControls ControlsOK Controls OK? CheckControls->ControlsOK Reagents Check Reagents (Freshness, Lot #) ControlsOK->Reagents No Hypothesis Re-evaluate Hypothesis/ Dosage Range ControlsOK->Hypothesis Yes Protocol Review Protocol (Pipetting, Timing) Reagents->Protocol Cells Evaluate Cells (Passage #, Contamination) Protocol->Cells Redo Repeat Experiment Cells->Redo Hypothesis->Redo

Caption: A logical approach to troubleshooting failed experiments.

References

Strategies to minimize Mathemycin A cytotoxicity in non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Mathemycin A is a fictional compound. The guidance, protocols, and data presented herein are based on established principles of cytotoxicity assessment and mitigation strategies for analogous therapeutic agents. This information is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced cytotoxicity in non-target organisms?

A1: Based on preliminary data from analogous compounds, this compound-induced cytotoxicity is likely multifactorial. The primary suspected mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways.[1] Off-target kinase inhibition may also contribute to cell death in sensitive non-target cell populations.[2]

Q2: How can I minimize this compound cytotoxicity in my in vitro experiments without compromising its efficacy against target organisms?

A2: Several strategies can be employed. Co-treatment with antioxidants like N-acetylcysteine may mitigate ROS-induced damage.[1] Optimizing the concentration and exposure time of this compound is also critical. For longer-term studies, consider using a lower concentration that is still effective against the target organism but below the toxic threshold for non-target cells.

Q3: What are the most common causes of inconsistent cytotoxicity results in my experiments?

A3: Inconsistent results often stem from experimental variables. Common culprits include inconsistent cell seeding density, using cells with a high passage number which can alter drug sensitivity, and the stability of this compound in your culture medium.[3] Additionally, the solvent used to dissolve the compound (e.g., DMSO) can be toxic at higher concentrations; always include a solvent control to account for this.[3]

Q4: What are the initial steps to take when observing unexpected or excessively high cytotoxicity?

A4: First, verify your experimental setup. Confirm the this compound concentration and serial dilutions.[4] Check the health and passage number of your cell cultures and ensure there is no microbial contamination. Repeating the experiment with freshly prepared reagents is a crucial step. If the issue persists, consider that the compound may be interfering with the cytotoxicity assay itself.[4]

Q5: What advanced strategies can be explored to reduce the systemic toxicity of this compound for future in vivo applications?

A5: For reducing systemic toxicity, targeted drug delivery systems are a promising approach.[5][6] Encapsulating this compound in nanoparticles or liposomes can help concentrate the drug in diseased tissues while minimizing exposure to healthy, non-target tissues.[7] This method can improve efficacy and reduce side effects.[8] Another strategy is the development of prodrugs, which are inactive forms of this compound that are only converted to their active, cytotoxic form at the target site.[7]

Troubleshooting Guides

Problem 1: High background cytotoxicity observed in vehicle-treated control wells.

Possible Cause Troubleshooting Step Success Indicator
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a dose-response curve for the solvent alone.[3]Cell viability in the solvent control group is >95% compared to the untreated control.
Contamination Visually inspect cultures for signs of bacterial or fungal contamination. Perform a mycoplasma test on your cell stocks.No visible contamination; negative mycoplasma test result.
Poor Cell Health Use cells with a low passage number. Ensure optimal culture conditions (media, temperature, CO2).Cells appear healthy under a microscope with normal morphology and growth rate.
Assay Interference Phenol (B47542) red in the culture medium can interfere with colorimetric assays.[1]Use phenol red-free medium during the assay incubation period.

Problem 2: Inconsistent IC50 values for this compound across repeated experiments.

Possible Cause Troubleshooting Step Success Indicator
Inconsistent Cell Seeding Use a cell counter for accurate cell density. Ensure even cell suspension before plating.[9]Consistent cell numbers across all wells and plates at the start of the experiment.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Assess its stability in your culture medium over the experimental time course.[3]Reproducible dose-response curves and IC50 values (within an acceptable range of variance).
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Be careful to avoid introducing bubbles.[1]Low well-to-well variability within the same experiment.
Edge Effects in Plates Avoid using the outer wells of 96-well plates, as they are prone to evaporation. Fill outer wells with sterile PBS or media.[10]More consistent readings across the plate.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Target vs. Non-Target Cell Lines

Cell LineTypeThis compound IC50 (µM)
S. aureusTarget (Bacteria)0.5
HEK293Non-Target (Human Kidney)25.6
HepG2Non-Target (Human Liver)18.2
A549Non-Target (Human Lung)32.4

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HEK293 Cells

TreatmentCell Viability (%)
Vehicle Control100
This compound (25 µM)52.3
This compound (25 µM) + NAC (1 mM)85.7
NAC (1 mM)98.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Materials:

  • 96-well plates

  • This compound

  • Mammalian cells in culture

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include vehicle-only and untreated controls.[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the soluble MTT into insoluble formazan (B1609692) crystals.[14]

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[13][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates. Treat with this compound at desired concentrations for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed B Verify Compound Concentration & Dilutions A->B C Check Cell Health: - Passage Number - Contamination B->C [Concentration OK] D Assess Solvent Toxicity (Vehicle Control) C->D [Cells Healthy] E Repeat Experiment with Fresh Reagents D->E [Solvent Not Toxic] F Problem Resolved E->F [Success] G Problem Persists: Investigate Assay Interference E->G [Failure] H Use Orthogonal Assay (e.g., LDH release, CellTox Green) G->H

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

G cluster_pathway Hypothesized this compound-Induced Apoptosis Pathway MathemycinA This compound ROS ↑ Reactive Oxygen Species (ROS) MathemycinA->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp3 Pro-Caspase-3 → Caspase-3 Apoptosome->Casp3 Casp9 Pro-Caspase-9 → Caspase-9 Casp9->Apoptosome Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito

Caption: A diagram of the intrinsic apoptosis pathway likely activated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Natamycin and the Novel Macrolactone Mathemycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of the well-established antifungal agent Natamycin and the recently identified macrolactone, Mathemycin A. While Natamycin has been extensively studied and is used clinically, data on this compound is currently limited, restricting a direct, broad-spectrum comparison. This document summarizes the available experimental data, outlines mechanisms of action, and provides detailed experimental protocols relevant to the assessment of antifungal efficacy.

Introduction

Natamycin (Pimaricin) is a polyene macrolide antibiotic produced by the bacterium Streptomyces natalensis[1]. It is widely used as a topical treatment for fungal infections of the eye, including fungal keratitis, and as a natural preservative in the food industry[1][2]. Natamycin exhibits a broad spectrum of activity against yeasts and filamentous fungi[2][3].

This compound is a novel antifungal macrolactone isolated from an Actinomycete sp. (HIL Y-8620959)[4][5]. As a relatively new discovery, its antifungal properties and mechanism of action are not yet fully characterized. Preliminary studies indicate its potential against specific plant-pathogenic fungi[6].

Mechanism of Action

Natamycin: The primary antifungal mechanism of Natamycin involves its high affinity for ergosterol (B1671047), a vital sterol component of fungal cell membranes[2][7]. Unlike other polyene antifungals like amphotericin B, Natamycin does not create pores in the cell membrane. Instead, its binding to ergosterol is thought to inhibit essential cellular processes, such as the fusion of vacuoles with the cell membrane, thereby disrupting nutrient transport and ultimately inhibiting fungal growth[1][3][7]. This specific targeting of ergosterol, which is absent in human cells, accounts for its selective toxicity against fungi[7].

Natamycin_Mechanism cluster_fungus Fungal Cell membrane Cell Membrane (Phospholipid Bilayer) ergosterol Ergosterol ergosterol->membrane Embedded within processes Membrane Fusion & Nutrient Transport ergosterol->processes Regulates inhibition Inhibition of Fungal Growth processes->inhibition natamycin Natamycin natamycin->ergosterol Binds specifically to natamycin->processes Inhibits MIC_Workflow start Start prep_agent Prepare Stock & Serial Dilutions of Antifungal Agent start->prep_agent prep_inoculum Prepare Fungal Inoculum (0.4-5 x 10⁴ CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C for 48-72h) inoculate->incubate read_results Visually Read Results incubate->read_results determine_mic Determine MIC: Lowest concentration with 100% growth inhibition read_results->determine_mic end End determine_mic->end

References

Mathemycin A vs. Amphotericin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the well-established antifungal agent Amphotericin B and the emerging compound Mathemycin A. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their known properties, including mechanism of action, in vitro efficacy, and relevant experimental protocols.

Disclaimer: Publicly available data on this compound is currently limited. This guide presents a comprehensive overview of Amphotericin B as a benchmark and summarizes the existing information for this compound to highlight areas for future research.

Overview and Mechanism of Action

Amphotericin B is a polyene macrolide antibiotic that has been a cornerstone in the treatment of severe fungal infections for decades[1]. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane[1]. This binding disrupts the membrane's integrity by forming pores or channels, which leads to the leakage of essential intracellular ions and ultimately results in fungal cell death[1][2]. While highly effective, Amphotericin B's interaction with cholesterol in mammalian cell membranes contributes to its known toxicity[1].

This compound is identified as a macrolactone antifungal agent. While its specific mechanism of action has not been detailed in the available literature, macrolide antibiotics can have varied mechanisms. Some, like the antibacterial macrolides, inhibit protein synthesis by binding to the ribosomal subunits of the pathogen[2]. Antifungal polyene macrolides, such as Amphotericin B, disrupt the cell membrane[1][2]. Further research is required to elucidate the precise mechanism by which this compound exerts its antifungal effects.

Diagram of the Established Signaling Pathway for Amphotericin B

AmphotericinB_Mechanism Mechanism of Action of Amphotericin B AmphotericinB Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) AmphotericinB->Ergosterol Binds to PoreFormation Pore Formation Ergosterol->PoreFormation Induces IonLeakage Leakage of Intracellular Ions (K+, Na+, H+) PoreFormation->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to

Caption: Mechanism of action of Amphotericin B.

In Vitro Antifungal Activity: A Quantitative Comparison

The antifungal spectrum of Amphotericin B is broad, covering a wide range of clinically significant yeasts and molds. In contrast, the reported in vitro activity of this compound is currently confined to a single plant pathogenic fungus.

Table 1: In Vitro Antifungal Activity of Amphotericin B

Fungal SpeciesMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Candida albicans0.06 - 1.0[3]
Candida species0.125 - 1[4]
Aspergillus fumigatus0.12 - 2[5]
Aspergillus species0.12 - 2[5]
Cryptococcus neoformans0.25 - 1[6]

Table 2: Known In Vitro Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Phytophthora infestans JO87.8

Experimental Protocols

Determining Minimum Inhibitory Concentration (MIC)

A standardized method for determining the MIC of an antifungal agent is crucial for reproducible and comparable results. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of yeasts and filamentous fungi.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Antifungal agents (Amphotericin B, this compound)

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline or water

  • Vortex mixer

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the antifungal agents in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solutions in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plates.

  • Inoculum Preparation:

    • For Yeasts: Culture the yeast on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 to obtain the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For Molds: Culture the mold on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density and then dilute in RPMI 1640 to the final inoculum concentration as specified in the CLSI M38 guidelines.

  • Microtiter Plate Inoculation:

    • Add 100 µL of the appropriate antifungal dilution to each well of the 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours or longer for some molds.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For Amphotericin B, this is typically the concentration that produces an optically clear well. For other agents, it may be a ≥50% reduction in turbidity.

Diagram of the Experimental Workflow for MIC Determination

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AntifungalPrep Prepare Antifungal Stock Solutions & Dilutions PlateInoculation Inoculate 96-Well Plate (Antifungal + Inoculum) AntifungalPrep->PlateInoculation InoculumPrep Prepare Fungal Inoculum (Yeast or Mold) InoculumPrep->PlateInoculation Incubation Incubate at 35°C PlateInoculation->Incubation ReadMIC Read MIC (Visual or Spectrophotometric) Incubation->ReadMIC DataAnalysis Data Analysis & Comparison ReadMIC->DataAnalysis

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Toxicity and Safety Profile

Amphotericin B is known for its significant side effects, primarily nephrotoxicity (kidney damage). Other potential adverse effects include infusion-related reactions (fever, chills), electrolyte imbalances, and anemia. The toxicity of Amphotericin B is a major limiting factor in its clinical use.

The toxicity profile of this compound has not been reported in the available scientific literature. Preclinical studies are necessary to determine its potential effects on mammalian cells and establish a safety profile.

Conclusion and Future Directions

Amphotericin B remains a potent, broad-spectrum antifungal agent, but its clinical utility is hampered by its toxicity. The available data on this compound is currently insufficient to draw a meaningful comparison. The single reported MIC value against a plant pathogen suggests antifungal potential, but extensive further research is imperative.

To properly evaluate this compound as a potential therapeutic agent, future studies should focus on:

  • Determining its in vitro antifungal spectrum against a wide range of clinically relevant fungal pathogens using standardized methods like those from CLSI.

  • Elucidating its mechanism of action to understand how it inhibits fungal growth.

  • Assessing its in vitro and in vivo toxicity to determine its safety profile and therapeutic index.

  • Investigating its efficacy in animal models of fungal infections.

A direct comparative study of this compound and Amphotericin B, utilizing the protocols outlined in this guide, would be invaluable in determining the potential of this novel macrolactone as a future antifungal therapeutic.

References

The Synergistic Power of Polyene Macrolides: A Comparative Guide to Antifungal Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health. Combination therapy, leveraging the synergistic effects of multiple antifungal agents, presents a promising strategy to enhance efficacy, reduce toxicity, and combat resistance. While data on the novel macrolactone Mathemycin A remains limited, this guide explores the synergistic potential of the well-characterized polyene macrolide, Amphotericin B, in combination with other major antifungal classes. The principles and methodologies detailed herein provide a framework for evaluating the synergistic potential of new chemical entities like this compound.

I. Mechanisms of Action: A Foundation for Synergy

Understanding the individual mechanisms of action of antifungal agents is crucial to predicting and interpreting synergistic interactions.

  • Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol (B1671047), a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to the formation of pores and subsequent leakage of essential intracellular contents, ultimately resulting in fungal cell death.[1][2]

  • Azoles (e.g., Fluconazole (B54011), Posaconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[1][3][4] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane function and inhibit fungal growth.[1][4]

  • Echinocandins (e.g., Caspofungin): Echinocandins target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a critical structural polymer.[1] This disruption of the cell wall leads to osmotic instability and cell lysis.

The distinct targets of these antifungal classes provide a strong rationale for their combined use to achieve synergistic effects.

II. Quantitative Assessment of Synergy: In Vitro and In Vivo Evidence

The synergistic interaction between antifungal agents is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI) derived from checkerboard assays. A FICI of ≤ 0.5 is indicative of synergy. Time-kill assays and in vivo animal models provide further evidence of synergistic activity.

A. Amphotericin B and Azoles

The combination of Amphotericin B with azoles has been extensively studied, with evidence suggesting a complex interaction that can range from synergy to antagonism depending on the specific drugs, concentrations, and fungal species. The proposed mechanism for synergy involves the complementary disruption of the fungal cell membrane's ergosterol content and integrity.

Table 1: Synergistic Effects of Amphotericin B in Combination with Azoles

Fungal SpeciesAzole AgentIn Vitro Synergy (FICI)In Vivo ModelIn Vivo OutcomeReference
Candida tropicalisFluconazole0.06 - 0.5--[5]
Candida glabrata (echinocandin-resistant)PosaconazoleSynergistic in 29.41% of isolates--[6]
Aspergillus fumigatusPosaconazole-Murine AspergillosisIncreased survival and greater reduction in tissue burden compared to monotherapy.[7]
Sporothrix brasiliensis & Sporothrix schenckiiPosaconazoleSynergisticMurine SporotrichosisIncreased survival and burden reduction with the combination.[8]
Cryptococcus gattiiFluconazoleConcentration-dependent; can be synergistic or antagonistic.--[9][10]
Candida albicansFluconazole-Murine Disseminated Candidiasis & Rabbit EndocarditisNo significant augmentation of Amphotericin B activity.[11]
B. Amphotericin B and Echinocandins

The combination of Amphotericin B and echinocandins often results in synergistic activity, likely due to the sequential disruption of the fungal cell's primary defenses: the cell wall by echinocandins, followed by the cell membrane by Amphotericin B.

Table 2: Synergistic Effects of Amphotericin B in Combination with Echinocandins

Fungal SpeciesEchinocandin AgentIn Vitro Synergy (FICI)In Vivo ModelIn Vivo OutcomeReference
Aspergillus spp. (biofilms)CaspofunginSynergistic against 18 of 22 strains--[12]
Candida aurisCaspofunginSynergisticC. elegansStrongest protective effect, achieving up to 99% survival.[13]
Candida aurisMicafunginSynergisticC. elegansLeast effective combination in vivo.[13]
Candida glabrata (echinocandin-resistant)CaspofunginSynergistic in 17.65-29.41% of cases--[6]

III. Experimental Protocols

A. In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a standard method to determine the in vitro interaction between two antimicrobial agents.

Protocol:

  • Preparation of Antifungal Solutions: Prepare stock solutions of each antifungal agent in an appropriate solvent (e.g., DMSO for azoles, water for Amphotericin B and caspofungin). Create serial twofold dilutions of each drug in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, add decreasing concentrations of Drug A along the x-axis and decreasing concentrations of Drug B along the y-axis. The wells will contain various combinations of the two drugs. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs) and a drug-free well as a growth control.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.

  • Reading and FICI Calculation: Determine the MIC of each drug alone and in combination by visual inspection or using a spectrophotometer. The MIC is the lowest concentration that inhibits fungal growth. Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

B. In Vitro Synergy Testing: Time-Kill Assay

Time-kill assays provide a dynamic assessment of the antifungal effect of drug combinations over time.

Protocol:

  • Preparation: Prepare tubes containing RPMI 1640 medium with the antifungal agents alone and in combination at specific concentrations (e.g., based on their MICs). Also, include a drug-free control tube.

  • Inoculation: Inoculate each tube with a standardized fungal suspension.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Quantification: Perform serial dilutions of the collected samples and plate them on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each drug combination and control. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

IV. Visualizing Mechanisms and Workflows

A. Antifungal Mechanisms of Action

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_antifungals Antifungal Agents cell_wall Cell Wall (β-(1,3)-D-glucan) cell_membrane Cell Membrane (Ergosterol) nucleus Nucleus lanosterol Lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-α-demethylase amphotericin_b Amphotericin B (Polyene) amphotericin_b->cell_membrane Binds to Ergosterol, forms pores fluconazole Fluconazole (Azole) fluconazole->lanosterol Inhibits conversion caspofungin Caspofungin (Echinocandin) caspofungin->cell_wall Inhibits β-(1,3)-D-glucan synthesis Synergy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment checkerboard Checkerboard Assay fici Calculate FICI checkerboard->fici time_kill Time-Kill Assay synergy_determination Determine Synergy, Indifference, or Antagonism time_kill->synergy_determination animal_model Animal Model of Infection (e.g., Murine Candidiasis) outcome_assessment Outcome Assessment (Survival, Fungal Burden) animal_model->outcome_assessment start Select Antifungal Combination start->checkerboard start->time_kill fici->synergy_determination invivo_confirmation Confirm Synergy In Vivo synergy_determination->invivo_confirmation invivo_confirmation->animal_model

References

A Comparative Guide to Hypothetical Cross-Resistance Studies of Mathemycin A with Known Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies on the cross-resistance of Mathemycin A with other antifungal drugs have not been published. This guide, therefore, presents a hypothetical framework for conducting such research, based on established methodologies in the field of mycology and drug development. The experimental data herein is illustrative and intended to guide researchers in the design and interpretation of potential future studies.

This compound, a macrolactone antibiotic, has demonstrated inhibitory effects against pathogenic fungi, such as Phytophthora infestans[1][2]. To evaluate its potential as a clinical antifungal agent, it is crucial to understand its cross-resistance profile with existing antifungal drugs. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. This guide outlines the necessary experimental protocols and potential outcomes for assessing the cross-resistance of this compound with leading antifungal drugs from different classes: the azole (fluconazole), the polyene (amphotericin B), and the echinocandin (caspofungin).

Experimental Protocols

A systematic investigation into the cross-resistance of this compound would involve the following key experimental stages:

  • Fungal Strain Selection and Culture: A panel of clinically relevant fungal pathogens, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, should be selected. Both wild-type (susceptible) strains and well-characterized resistant strains to fluconazole, amphotericin B, and caspofungin should be included. Strains would be cultured on appropriate media (e.g., Sabouraud Dextrose Agar) at their optimal growth temperatures.

  • Antifungal Susceptibility Testing (AST): The minimum inhibitory concentration (MIC) of this compound and the comparator drugs against the panel of fungal strains would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This involves exposing a standardized inoculum of each fungal strain to serial dilutions of each antifungal agent in a microtiter plate. The MIC is the lowest concentration of the drug that prevents visible growth after a specified incubation period.

  • Generation of this compound-Resistant Mutants: To investigate the mechanisms of potential resistance to this compound and subsequent cross-resistance, resistant mutants would be generated in vitro. This can be achieved by serially passaging a susceptible fungal strain in the presence of sub-inhibitory concentrations of this compound, with gradually increasing concentrations of the drug.

  • Cross-Resistance Assessment: The generated this compound-resistant mutants would then be subjected to antifungal susceptibility testing with fluconazole, amphotericin B, and caspofungin to determine their MIC values. An increase in the MIC of a comparator drug for the this compound-resistant mutant compared to the wild-type strain would indicate cross-resistance.

Data Presentation: Illustrative MIC Data

The following tables present hypothetical MIC data to illustrate potential outcomes of cross-resistance studies.

Table 1: Hypothetical MICs (µg/mL) of Antifungal Drugs Against Wild-Type and Resistant Fungal Strains

Fungal StrainThis compoundFluconazoleAmphotericin BCaspofungin
C. albicans (Wild-Type)210.50.25
C. albicans (Fluconazole-R)4640.50.25
C. albicans (Amphotericin B-R)2180.25
C. albicans (Caspofungin-R)110.516
C. albicans (this compound-R Mutant)323210.25

Table 2: Fold Change in MIC for Resistant Strains Compared to Wild-Type

Fungal StrainThis compoundFluconazoleAmphotericin BCaspofungin
C. albicans (Fluconazole-R)26411
C. albicans (Amphotericin B-R)11161
C. albicans (Caspofungin-R)0.51164
C. albicans (this compound-R Mutant)163221
  • Interpretation of Hypothetical Data: In this illustrative dataset, the this compound-resistant mutant of C. albicans shows a significant increase in the MIC of fluconazole, suggesting a potential cross-resistance mechanism. The minimal change in the MICs of amphotericin B and caspofungin for this mutant suggests no cross-resistance with these drugs. The fluconazole-resistant strain also shows a slight increase in the MIC for this compound, which could indicate a shared resistance pathway.

Visualizing Experimental and Biological Pathways

To further elucidate the research process and potential mechanisms of resistance, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cross-Resistance Study cluster_setup Phase 1: Initial Setup & Baseline cluster_resistance_dev Phase 2: Resistance Development cluster_cross_resistance Phase 3: Cross-Resistance Assessment cluster_mechanism Phase 4: Mechanistic Studies strain_selection Select Fungal Strains (Wild-Type & Resistant) ast_baseline Determine Baseline MICs (this compound, Fluconazole, etc.) strain_selection->ast_baseline generate_mutants Generate this compound Resistant Mutants ast_baseline->generate_mutants ast_mutants Determine MICs of Other Antifungals Against this compound-Resistant Mutants generate_mutants->ast_mutants analyze_data Analyze Fold Change in MICs ast_mutants->analyze_data pathway_analysis Investigate Resistance Mechanisms (e.g., Gene Expression, Sequencing) analyze_data->pathway_analysis

Caption: A flowchart of the proposed experimental workflow for the cross-resistance study of this compound.

Azole_Resistance_Pathway Common Azole Resistance Mechanisms cluster_drug Drug Action cluster_target Cellular Target & Pathway cluster_resistance Resistance Mechanisms fluconazole Fluconazole erg11 ERG11 (Lanosterol 14-alpha-demethylase) fluconazole->erg11 Inhibits ergosterol Ergosterol Biosynthesis erg11->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane erg11_mutation ERG11 Point Mutations (Reduced Drug Binding) erg11_mutation->erg11 Alters erg11_overexpression ERG11 Overexpression (Target Amplification) erg11_overexpression->erg11 Increases efflux_pumps Efflux Pump Overexpression (CDR1, MDR1) efflux_pumps->fluconazole Expels Drug

Caption: Key signaling pathways involved in resistance to azole antifungal drugs.

Echinocandin_Resistance_Pathway Common Echinocandin Resistance Mechanisms cluster_drug_echino Drug Action cluster_target_echino Cellular Target & Pathway cluster_resistance_echino Resistance Mechanism caspofungin Caspofungin fks1 FKS1 (Beta-1,3-glucan synthase) caspofungin->fks1 Inhibits glucan Beta-1,3-glucan Synthesis fks1->glucan cell_wall Fungal Cell Wall Integrity glucan->cell_wall fks1_mutation FKS1 Hot-Spot Mutations (Reduced Drug Sensitivity) fks1_mutation->fks1 Alters

Caption: The primary mechanism of resistance to echinocandin antifungal drugs.

Conclusion and Future Directions

The provided framework outlines a comprehensive approach to evaluating the cross-resistance profile of this compound. Understanding these potential interactions is paramount for the strategic development of this novel antifungal agent. Should cross-resistance be observed with existing drugs, further mechanistic studies, such as gene expression analysis of resistance-associated genes (e.g., ERG11, FKS1, and efflux pump genes) and whole-genome sequencing of resistant mutants, would be warranted. Conversely, the absence of cross-resistance would position this compound as a promising candidate for treating infections caused by multidrug-resistant fungi and for use in combination therapy.

References

Validating the Molecular Target of Mathemycin A: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mathemycin A, an antifungal macrolactone, represents a promising candidate for the development of new therapeutics against pathogenic fungi. A critical step in the drug development pipeline is the rigorous validation of its molecular target. This guide provides a comparative overview of state-of-the-art genetic approaches for validating the molecular target of this compound, with a focus on CRISPR-Cas9-mediated gene editing and RNA interference (RNAi)-based gene silencing. While the precise molecular target of this compound is yet to be definitively identified, its classification as an antifungal macrolactone suggests a likely mechanism involving the disruption of fungal cell membrane integrity, potentially through interaction with ergosterol (B1671047) or related phospholipids. This guide will proceed with the putative target being a key enzyme in the ergosterol biosynthesis pathway, a well-established target for many antifungal drugs.

Comparison of Genetic Target Validation Methodologies

The two leading genetic strategies for validating a drug's molecular target are CRISPR-Cas9 and RNAi (including short-hairpin RNA - shRNA, and small-interfering RNA - siRNA). Both methods aim to reduce the expression of the putative target gene and then assess the impact on the organism's sensitivity to the compound. A successful validation is typically demonstrated by a significant increase in resistance to the drug in the genetically modified cells compared to wild-type cells.

FeatureCRISPR-Cas9RNA Interference (shRNA/siRNA)
Mechanism Gene knockout through targeted DNA double-strand breaks and error-prone repair.Gene knockdown through degradation of target mRNA.
Effect Permanent and typically complete loss of gene function.Transient or stable, but often incomplete, reduction in gene expression.
Specificity High, but off-target effects can occur.Prone to off-target effects due to partial sequence homology.
Efficiency Generally high, leading to a clear phenotype.Variable, depending on the efficiency of knockdown.
Application Ideal for validating non-essential genes. Can be challenging for essential genes.Suitable for essential genes where a complete knockout would be lethal.
Model Organisms Broadly applicable, including many fungal species like Saccharomyces cerevisiae.Widely used, with established protocols for many fungi.

Experimental Workflow for Target Validation

A typical workflow for validating the molecular target of this compound using genetic approaches involves several key steps, from initial hypothesis to final confirmation.

G cluster_0 Phase 1: Hypothesis and Design cluster_1 Phase 2: Genetic Modification cluster_2 Phase 3: Phenotypic Analysis cluster_3 Phase 4: Data Analysis and Validation A Hypothesize Putative Target (e.g., Ergosterol Biosynthesis Gene) B Design gRNAs (CRISPR) or shRNAs/siRNAs (RNAi) A->B C Deliver Genetic Construct into Fungal Cells (e.g., S. cerevisiae) B->C D Select and Verify Modified Clones C->D E Culture Wild-Type and Modified Strains D->E F Treat with a Dose Range of this compound E->F G Assess Fungal Growth/ Viability (e.g., MIC Assay) F->G H Compare IC50/MIC Values G->H I Confirm Target Engagement H->I

A generalized workflow for drug target identification and validation.

Quantitative Data Summary

The primary quantitative output from these validation experiments is the comparison of the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of this compound against wild-type and genetically modified fungal strains.

Fungal StrainGenetic ModificationPutative Target ExpressionThis compound MIC (µg/mL)Fold Change in Resistance
Wild-TypeNoneNormal1.01x
CRISPR KOGene KnockoutAbsent> 64> 64x
shRNA KDGene KnockdownReduced16.016x
Scrambled ControlNon-targeting shRNANormal1.21.2x

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout in Saccharomyces cerevisiae

This protocol outlines the steps for creating a gene knockout of a putative target in S. cerevisiae to validate its role in the mechanism of action of this compound.

1. gRNA Design and Plasmid Construction:

  • Identify the target gene sequence in the S. cerevisiae genome.

  • Use online tools (e.g., CHOPCHOP) to design 2-3 specific guide RNAs (gRNAs) targeting the initial coding region of the gene to ensure a frameshift mutation upon repair.

  • Synthesize the gRNA oligonucleotides and clone them into a Cas9 expression vector suitable for yeast (e.g., a p426-SNR52p-gRNA.CAN1.Y-SUP4t plasmid).

2. Yeast Transformation:

  • Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene (B3416737) glycol method.

  • Transform the competent cells with the gRNA/Cas9 plasmid.

  • Plate the transformed cells on selective media (e.g., synthetic complete medium lacking uracil (B121893) for a URA3 selectable marker) and incubate at 30°C for 2-3 days.

3. Verification of Gene Knockout:

  • Isolate genomic DNA from several individual colonies.

  • Perform PCR amplification of the target gene region.

  • Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

  • (Optional) Perform a Western blot to confirm the absence of the target protein.

4. Phenotypic Analysis (MIC Assay):

  • Inoculate liquid cultures of the verified knockout strain and a wild-type control strain.

  • In a 96-well plate, prepare a serial dilution of this compound in a suitable growth medium.

  • Add the fungal cultures to the wells.

  • Incubate the plate at 30°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that visibly inhibits fungal growth.

shRNA-Mediated Gene Knockdown in Candida albicans

This protocol provides a general outline for shRNA-mediated knockdown of a putative target gene in the pathogenic fungus Candida albicans.

1. shRNA Design and Vector Construction:

  • Design shRNA sequences targeting the mRNA of the putative target gene using a suitable algorithm. Include a non-targeting (scrambled) shRNA as a negative control.

  • Synthesize the shRNA templates as oligonucleotides.

  • Clone the shRNA templates into a suitable expression vector for C. albicans, typically under the control of a strong, constitutive promoter like the tetracycline-inducible promoter.

2. Candida albicans Transformation:

  • Prepare spheroplasts of C. albicans by enzymatic digestion of the cell wall.

  • Transform the spheroplasts with the shRNA expression plasmid using a polyethylene glycol-mediated method.

  • Plate the transformed cells on a selective regeneration medium and incubate to allow for cell wall regeneration and colony formation.

3. Verification of Gene Knockdown:

  • Isolate total RNA from the transformed and wild-type C. albicans strains.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. A significant reduction in mRNA levels in the shRNA-expressing strain compared to the controls indicates successful knockdown.

4. Phenotypic Analysis (Broth Microdilution Assay):

  • Follow a similar procedure as the MIC assay described for the CRISPR-Cas9 protocol, using appropriate growth media and conditions for C. albicans.

  • Determine the MIC of this compound for the knockdown and control strains.

Signaling Pathway and Experimental Logic

The underlying logic of these genetic validation experiments is to disrupt the function of the putative target and observe a corresponding change in the drug's efficacy. If this compound acts by inhibiting a specific protein, removing or reducing the amount of that protein should render the drug less effective.

G cluster_0 Wild-Type Cell cluster_1 Genetically Modified Cell (KO/KD) Mathemycin_A_WT This compound Target_Protein_WT Target Protein (e.g., Ergosterol Synthesis) Mathemycin_A_WT->Target_Protein_WT Inhibits Cell_Death_WT Fungal Cell Death Target_Protein_WT->Cell_Death_WT Leads to Mathemycin_A_Mod This compound Target_Protein_Mod Target Protein (Absent/Reduced) Mathemycin_A_Mod->Target_Protein_Mod No/Reduced Target Cell_Survival Fungal Cell Survival Target_Protein_Mod->Cell_Survival Leads to

Logical relationship in target validation experiments.

Conclusion

Genetic approaches, particularly CRISPR-Cas9 and RNAi, are indispensable tools for the validation of novel drug targets. For a promising antifungal agent like this compound, these methods provide a robust framework to confirm its mechanism of action. While CRISPR-Cas9 offers the advantage of complete gene knockout, leading to a more definitive phenotype, RNAi provides a valuable alternative for studying essential genes. The choice of methodology will depend on the specific research question, the target gene's essentiality, and the genetic tractability of the fungal species under investigation. Rigorous application of these techniques, as outlined in this guide, will be crucial in advancing the development of this compound as a potential next-generation antifungal therapeutic.

Comparative Transcriptomics of Fungal Cells Treated with Mathemycin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, public repositories and scientific publications do not contain specific transcriptomic data for Mathemycin A. This guide provides a framework for a comparative transcriptomics study by presenting a hypothetical data set for this compound, based on its classification as a macrolide antifungal. This is juxtaposed with published transcriptomic data for two well-established antifungal agents, Amphotericin B (a polyene macrolide) and Voriconazole (a triazole), to illustrate how such a comparison would be structured and interpreted. This document serves as a methodological template and a guide to the potential cellular responses to this novel agent.

Introduction to Antifungal Agents

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of novel antifungal agents is crucial to combat emerging drug resistance. This guide focuses on a comparative analysis of the transcriptomic effects of a novel macrolactone, this compound, against established antifungal drugs.

This compound: A new antifungal macrolactone isolated from Actinomycete sp. HIL Y-8620959.[1] As a macrolide, its mechanism of action is anticipated to involve disruption of the fungal cell membrane, though the precise molecular targets are yet to be elucidated.

Amphotericin B (AMB): A polyene macrolide antifungal that is widely used for systemic fungal infections.[1][2] It binds to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately cell death.[3]

Voriconazole (VCZ): A triazole antifungal agent that inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol biosynthesis.[4] Disruption of ergosterol production leads to a dysfunctional cell membrane and inhibits fungal growth.

Experimental Protocols

A robust comparative transcriptomics study is underpinned by meticulous experimental design and execution. The following protocol outlines a standard workflow for analyzing the transcriptomic response of a model fungal organism, such as Aspergillus fumigatus, to antifungal treatment.

Fungal Strain and Culture Conditions
  • Fungal Strain: Aspergillus fumigatus (e.g., strain Af293).

  • Culture Medium: RPMI 1640 medium supplemented with L-glutamine and buffered with MOPS.

  • Spore Preparation: Conidia are harvested from mature cultures grown on Sabouraud Dextrose Agar. Spore suspensions are filtered, washed, and counted using a hemocytometer.

  • Drug Treatment: Fungal cultures are grown to the mid-logarithmic phase and then treated with sub-inhibitory concentrations of this compound (hypothetical MIC), Amphotericin B, and Voriconazole. An untreated culture serves as the control. The concentrations should be determined based on prior minimal inhibitory concentration (MIC) assays.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from fungal mycelia using a TRIzol-based method followed by a column purification to ensure high-purity RNA.

  • RNA Quality Control: RNA integrity and concentration are assessed using a Bioanalyzer and a Qubit fluorometer.

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA libraries are synthesized.

  • Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed.

  • Read Mapping: The cleaned reads are aligned to the Aspergillus fumigatus reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) are identified using tools such as DESeq2 or edgeR. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significant.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify over-represented biological processes and pathways.

G Experimental Workflow for Comparative Transcriptomics cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis A Fungal Culture & Drug Treatment B RNA Extraction & QC A->B C Library Preparation B->C D Sequencing C->D E Read Quality Control D->E Raw Sequencing Data F Genome Alignment E->F G Differential Expression Analysis F->G H Functional Enrichment Analysis G->H I Comparative Analysis H->I Biological Interpretation

Figure 1: A generalized workflow for a comparative transcriptomics experiment.

Comparative Transcriptomic Analysis

The following tables summarize the quantitative data from the transcriptomic analysis. The data for this compound is hypothetical and serves as a placeholder for future experimental results.

Summary of Differentially Expressed Genes (DEGs)
TreatmentUp-regulated GenesDown-regulated GenesTotal DEGsFungal SpeciesReference
This compound (Hypothetical) 180150330Aspergillus fumigatusN/A
Amphotericin B 165130295Aspergillus fumigatus[1]
Voriconazole 3102 (Isolate V147(S))873 (Isolate V162(R))3975Aspergillus fumigatus[5]
Key Affected KEGG Pathways
TreatmentUp-regulated PathwaysDown-regulated Pathways
This compound (Hypothetical) - Oxidative stress response- Cell wall integrity pathway- Ribosome biogenesis- Ergosterol biosynthesis- Amino acid metabolism
Amphotericin B - Ergosterol biosynthesis- Oxidative stress response- Cell wall biogenesis- Ribosome function- Amino acid metabolism
Voriconazole - Ergosterol biosynthesis (target pathway)- Multidrug transporters- Stress response pathways- Siderophore biosynthesis- Amino acid metabolism

Visualization of Affected Signaling Pathways

The following diagrams illustrate the known and hypothesized signaling pathways affected by the respective antifungal agents.

G Hypothesized this compound Signaling Cascade MathemycinA This compound Membrane Fungal Cell Membrane MathemycinA->Membrane binds to/disrupts ROS Increased ROS Membrane->ROS CWI Cell Wall Integrity Pathway (activated) Membrane->CWI StressResponse Oxidative Stress Response Genes (up-regulated) ROS->StressResponse

Figure 2: Hypothesized pathways affected by this compound.

G Amphotericin B Mechanism of Action AmphoB Amphotericin B Ergosterol Ergosterol AmphoB->Ergosterol binds to MembranePore Membrane Pore Formation Ergosterol->MembranePore aggregates in membrane IonLeakage Ion Leakage (K+, Na+) MembranePore->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Figure 3: Known mechanism of action for Amphotericin B.

G Voriconazole Mechanism of Action Voriconazole Voriconazole LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51A) Voriconazole->LanosterolDemethylase inhibits ErgosterolSynth Ergosterol Biosynthesis LanosterolDemethylase->ErgosterolSynth blocks ToxicSterols Accumulation of Toxic Sterols ErgosterolSynth->ToxicSterols MembraneDysfunction Cell Membrane Dysfunction ToxicSterols->MembraneDysfunction

Figure 4: Known mechanism of action for Voriconazole.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative transcriptomic analysis of this compound. While direct experimental data for this compound is not yet available, the comparison with established antifungals like Amphotericin B and Voriconazole highlights the key genetic and pathway-level changes that can be anticipated. Future research should focus on performing RNA-Seq analysis of fungal cells treated with this compound to validate the hypothesized mechanisms and to uncover novel cellular responses. Such studies are essential for the development of new and effective antifungal therapies.

References

Mathemycin A: A Comparative Analysis Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the novel antifungal agent, Mathemycin A, with established commercial fungicides. The objective is to present a clear, data-driven analysis of their respective performances, supported by detailed experimental protocols and visualizations of their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, plant pathology, and fungicide development.

Comparative Efficacy of this compound and Commercial Fungicides

This compound, a macrolactone antibiotic, has demonstrated notable antifungal properties. To contextualize its potential, this section compares its efficacy with leading commercial fungicides across key performance indicators. The data presented is a synthesis of available research, highlighting the fungicidal activity against significant plant pathogens.

Table 1: In Vitro and In-Greenhouse Efficacy Against Phytophthora infestans

CompoundTest TypePathogenMetricValueReference
This compound In VitroPhytophthora infestans JO8MIC7.8 µg/mL[1]
This compound GreenhousePhytophthora infestans JO8LD5042 x 10⁻⁶[1]
This compound GreenhousePhytophthora infestans JO8LC90500 x 10⁻⁶[1]
Mancozeb In VitroPhytophthora infestansEC50Varies by isolate[2]
Chlorothalonil In VitroPhytophthora infestansEC50Varies by isolate[2]
Metalaxyl In VitroPhytophthora infestansMycelial Growth Inhibition99.2% at 300 ppm[3]

Note: Direct comparative studies of this compound against a wide range of commercial fungicides are limited. The data for commercial fungicides is sourced from studies evaluating their efficacy against the same pathogen, Phytophthora infestans, to provide a relevant, albeit indirect, comparison.

Mechanism of Action: A Visualized Comparison

Understanding the mode of action is critical for evaluating a fungicide's utility and potential for resistance development. This compound, as a macrolide antibiotic, is presumed to act on the fungal cell membrane, a mechanism shared by other polyene macrolides.[4][5][6] This is distinct from the mechanisms of many commercial fungicides, which target different cellular processes.

This compound: Proposed Mechanism of Action

As a macrolide, this compound likely interacts with ergosterol (B1671047) in the fungal cell membrane, leading to pore formation, increased membrane permeability, and eventual cell death.[4][5][6]

cluster_fungal_cell Fungal Cell cluster_cytoplasm Cytoplasm Cell_Membrane Cell Membrane (with Ergosterol) Pore_Formation Pore Formation Cell_Membrane->Pore_Formation Cellular_Components Cellular Components Ion_Leakage Ion Leakage Cellular_Components->Ion_Leakage Mathemycin_A This compound Mathemycin_A->Cell_Membrane Binds to Ergosterol Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of this compound targeting the fungal cell membrane.

Commercial Fungicide Mechanisms of Action

Commercial fungicides employ a variety of mechanisms to control fungal growth. The following diagrams illustrate the modes of action for four widely used fungicides.

Mancozeb: Multi-Site Inhibition

Mancozeb is a multi-site inhibitor, affecting various enzymes and metabolic processes within the fungal cell.

cluster_fungal_cell Fungal Cell Mancozeb Mancozeb Enzyme_1 Enzyme 1 Mancozeb->Enzyme_1 Enzyme_2 Enzyme 2 Mancozeb->Enzyme_2 Enzyme_3 Enzyme n Mancozeb->Enzyme_3 Inhibition Inhibition of Multiple Enzymes Enzyme_1->Inhibition Enzyme_2->Inhibition Enzyme_3->Inhibition cluster_mitochondrion Mitochondrion Azoxystrobin Azoxystrobin Complex_III Complex III Azoxystrobin->Complex_III Inhibits Electron_Transport_Chain Electron Transport Chain Complex_III->Electron_Transport_Chain ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Inhibition Inhibition of ATP Production ATP_Production->Inhibition cluster_nucleus Nucleus Metalaxyl Metalaxyl RNA_Polymerase_I RNA Polymerase I Metalaxyl->RNA_Polymerase_I Inhibits rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Inhibition Inhibition of Protein Synthesis rRNA_Synthesis->Inhibition cluster_fungal_cell Fungal Cell Chlorothalonil Chlorothalonil Enzyme_Thiol_1 Enzyme-SH Chlorothalonil->Enzyme_Thiol_1 Reacts with Enzyme_Thiol_2 Enzyme-SH Chlorothalonil->Enzyme_Thiol_2 Reacts with Enzyme_Thiol_3 Enzyme-SH Chlorothalonil->Enzyme_Thiol_3 Reacts with Inactivation Enzyme Inactivation Enzyme_Thiol_1->Inactivation Enzyme_Thiol_2->Inactivation Enzyme_Thiol_3->Inactivation Start Start Prepare_Fungal_Inoculum Prepare Fungal Inoculum Start->Prepare_Fungal_Inoculum Serial_Dilution Prepare Serial Dilutions of Antifungal Agent Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Fungal_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature and Duration Inoculate_Plate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Start Start Grow_Plants Grow Host Plants to Susceptible Stage Start->Grow_Plants Prepare_Fungicide Prepare Fungicide Solutions Grow_Plants->Prepare_Fungicide Apply_Fungicide Apply Fungicide to Plants (Protective or Curative) Prepare_Fungicide->Apply_Fungicide Inoculate_Plants Inoculate Plants with Fungal Pathogen Apply_Fungicide->Inoculate_Plants Incubate_Plants Incubate Plants in Controlled Environment Inoculate_Plants->Incubate_Plants Assess_Disease Assess Disease Severity Incubate_Plants->Assess_Disease Analyze_Data Analyze Data (e.g., LD50, LC90) Assess_Disease->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Proper Disposal Procedures for Mathemycin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following disposal procedures are based on guidelines for similar hazardous compounds, as specific data for "Mathemycin A" is not publicly available. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.

Proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is presumed to be a toxic substance requiring disposal as hazardous chemical waste.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Collection

All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., pipette tips, tubes, gloves, bench paper).

  • Liquid Waste: Solutions containing this compound, solvents used for rinsing contaminated glassware.

  • Sharps Waste: Needles, scalpels, or other sharp objects contaminated with this compound.

These waste streams must be collected in separate, clearly labeled, and leak-proof containers.

Disposal Plan: Step-by-Step Guidance
  • Solid Waste Disposal:

    • Collect all solid this compound waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols.

    • Store the sealed container in a designated hazardous waste accumulation area until it is collected by the institution's EHS personnel.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a compatible, non-reactive, and sealable container.

    • Do not mix with other incompatible waste streams.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the approximate concentration, and any other components in the solution.

    • Store the container in secondary containment to prevent spills and in a designated hazardous waste accumulation area.

  • Sharps Waste Disposal:

    • Place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.

    • The container should be labeled with "Hazardous Waste," "Sharps," and the chemical name ("this compound").

    • Once the container is three-quarters full, seal it and arrange for pickup by EHS.

Quantitative Data for Waste Disposal

Specific quantitative limits for the disposal of this compound are not available. The following table provides an example of the type of information that would be necessary to obtain from your institution's EHS or a licensed waste disposal contractor.

ParameterGuideline ValueRegulatory Standard
Aqueous Waste pH Range 5.0 - 9.0Local wastewater regulations
Maximum Concentration in Aqueous Waste for Sewer Disposal Not PermittedEPA, Local Regulations
Solid Waste Classification Toxic Hazardous WasteRCRA (Resource Conservation and Recovery Act)

Experimental Protocols

Specific experimental protocols for the inactivation or disposal of this compound are not documented in the available safety literature. For highly toxic compounds, chemical degradation may be an option, but this must be performed by trained personnel following a validated protocol. Do not attempt to neutralize or chemically treat this compound waste without explicit guidance and approval from your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

G cluster_generation Waste Generation Point cluster_segregation Waste Segregation & Collection cluster_accumulation Waste Accumulation & Storage cluster_disposal Final Disposal A This compound Use (Research Activities) B Solid Waste (e.g., contaminated gloves, tubes) A->B C Liquid Waste (e.g., solutions, rinsates) A->C D Sharps Waste (e.g., contaminated needles) A->D E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F G Labeled Sharps Hazardous Waste Container D->G H Secure Hazardous Waste Accumulation Area E->H F->H G->H I EHS Personnel Pickup H->I J Licensed Hazardous Waste Disposal Facility I->J

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Logistical Information for Handling Mathemycin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Mathemycin A" is a hypothetical compound. The following guidance is based on established safety protocols for handling potent, investigational cytotoxic and hazardous drugs. Researchers must always consult the specific Safety Data Sheet (SDS) for any new compound and perform a risk assessment before beginning work.

This compound is presumed to be a potent, cytotoxic investigational compound. Occupational exposure, even at low levels, could pose significant health risks, including carcinogenicity, mutagenicity, and reproductive toxicity.[1][2] Therefore, strict adherence to safety protocols is mandatory to minimize exposure to all personnel.

Hazard Profile: this compound (Hypothetical)
  • Class: Potent Cytotoxic Agent

  • Primary Routes of Exposure: Inhalation of aerosols or fine particles, skin absorption, ingestion, and needle-stick injuries.[1][3]

  • Potential Health Effects: Acutely toxic if swallowed.[4][5] May cause genetic defects, cancer, and damage to unborn children.[1][2]

  • Physical Properties: Light-sensitive, moisture-sensitive solid.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the primary control measure to protect laboratory personnel from exposure to this compound.[6] All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination of the user and the surrounding environment.[7]

Summary of Required PPE
Activity Gloves Gown Eye/Face Protection Respiratory Protection Other
Unpacking/Storage Double pair, chemotherapy-tested (ASTM D6978)Disposable, solid-front, back-closing, imperviousSafety glasses with side shieldsNot typically required if no aerosolization riskShoe covers
Weighing/Compounding (in a ventilated enclosure) Double pair, chemotherapy-tested (ASTM D6978)Disposable, solid-front, back-closing, imperviousFull-face shield or goggles and a surgical maskFit-tested N95 respiratorShoe covers, hair cover
Reconstitution/Dilution Double pair, chemotherapy-tested (ASTM D6978)Disposable, solid-front, back-closing, imperviousFull-face shield or goggles and a surgical maskFit-tested N95 respiratorShoe covers, hair cover
Cell Culture/Animal Dosing Double pair, chemotherapy-tested (ASTM D6978)Disposable, solid-front, back-closing, imperviousFull-face shield or goggles and a surgical maskFit-tested N95 respiratorShoe covers, hair cover
Waste Disposal Double pair, chemotherapy-tested (ASTM D6978)Disposable, solid-front, back-closing, imperviousFull-face shield or goggles and a surgical maskFit-tested N95 respiratorShoe covers
Spill Cleanup (Large) Double pair, industrial thickness (>0.45mm) nitrile or neoprene glovesDisposable, solid-front, back-closing, imperviousGoggles and a full-face shieldPowered Air-Purifying Respirator (PAPR) or a chemical cartridge-type respiratorShoe covers

Experimental Protocols

Handling and Compounding Protocol
  • Preparation: All handling of this compound powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent inhalation of airborne particles.[3][8] The work surface should be covered with a disposable, plastic-backed absorbent pad.[6]

  • PPE: Don all required PPE as specified in the table above. This includes two pairs of chemotherapy-tested gloves, with the inner glove tucked under the gown cuff and the outer glove pulled over the cuff.[6][7]

  • Aseptic Technique: Use a closed-system transfer device (CSTD) for all reconstitution and transfer procedures to minimize the generation of aerosols and prevent environmental contamination.[2][8]

  • Labeling: All containers of this compound, including stock solutions and dilutions, must be clearly labeled as "Cytotoxic" with the appropriate hazard symbols.

  • Decontamination: Following each procedure, decontaminate all surfaces within the BSC with an appropriate deactivating agent, followed by a cleaning agent like 70% isopropyl alcohol. Dispose of the absorbent pad as cytotoxic waste.

Spill Management Protocol
  • Immediate Actions: Alert all personnel in the area and secure the location to prevent entry.[9]

  • Don PPE: Put on the appropriate spill cleanup PPE, including a respirator, double gloves, a gown, and eye protection.[1][9]

  • Containment: For liquid spills, cover with absorbent pads from a designated cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.[9]

  • Cleanup: Working from the outside of the spill inward, carefully collect all contaminated materials.[9]

  • Decontamination: Clean the spill area with a deactivating agent, followed by a detergent and water.

  • Disposal: All materials used for spill cleanup, including PPE, must be disposed of as cytotoxic waste in clearly labeled, sealed containers.[9]

Disposal Plan
  • Sharps: All needles, syringes, and other sharps contaminated with this compound must be disposed of immediately in a designated cytotoxic sharps container.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials must be placed in a yellow, labeled cytotoxic waste container lined with two bags.[9]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of them down the drain.

  • Final Disposal: All cytotoxic waste must be incinerated at a licensed hazardous waste facility.

Visual Workflow for PPE Selection

PPE_Selection_Workflow start Start: Task Involving this compound unpack Unpacking or Storage of Sealed Containers start->unpack Low Risk weigh_compound Weighing, Compounding, or Reconstitution start->weigh_compound High Risk handling_liquid Handling Liquid Formulations start->handling_liquid Moderate Risk is_aerosol Risk of Aerosol or Dust Generation? is_splash Risk of Splash? is_aerosol->is_splash Yes is_aerosol->is_splash No ppe_respirator Add: - Fit-Tested N95 Respirator is_aerosol->ppe_respirator Yes ppe_base Required PPE: - Double Chemo Gloves - Impervious Gown - Shoe Covers is_splash->ppe_base No ppe_face_shield Add: - Full-Face Shield or Goggles is_splash->ppe_face_shield Yes unpack->is_aerosol weigh_compound->is_aerosol handling_liquid->is_aerosol end Proceed with Task ppe_base->end ppe_respirator->ppe_base ppe_face_shield->ppe_base

Caption: PPE selection workflow for handling this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。